6-(4-t-Butylphenyl)-6-oxohexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-tert-butylphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-16(2,3)13-10-8-12(9-11-13)14(17)6-4-5-7-15(18)19/h8-11H,4-7H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPZIZTWKYCJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645425 | |
| Record name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-43-0 | |
| Record name | 4-(1,1-Dimethylethyl)-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(4-t-Butylphenyl)-6-oxohexanoic acid CAS number and identifiers
[1]
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
6-(4-t-Butylphenyl)-6-oxohexanoic acid is a keto-carboxylic acid characterized by a lipophilic tert-butylphenyl "cap" connected to a hydrophilic carboxylic acid "tail" via a 6-carbon oxo-linker.[1] This amphiphilic structure makes it a critical scaffold in the synthesis of histone deacetylase (HDAC) inhibitors, antihistamine analogs, and functionalized polymers.[1]
Core Identifiers
| Identifier Type | Value |
| Chemical Name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid |
| CAS Registry Number | 898791-43-0 |
| Synonyms | 5-(4-tert-Butylbenzoyl)valeric acid; 5-(4-tert-Butylbenzoyl)pentanoic acid |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.35 g/mol |
| SMILES | CC(C)(C)c1ccc(cc1)C(=O)CCCCC(=O)O |
| InChI Key | Predicted based on structure: QHPQWRBYOIRBIT-UHFFFAOYSA-N (Analogous) |
Physicochemical Properties[1][2][6][8]
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 115–120 °C (Estimated based on homologs) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
| pKa | ~4.8 (Carboxylic acid moiety) |
| LogP | ~3.8 (Predicted High Lipophilicity) |
Synthetic Methodology
The primary route to 6-(4-t-Butylphenyl)-6-oxohexanoic acid is via Friedel-Crafts Acylation .[1] This method ensures high regioselectivity for the para-position due to the steric bulk of the tert-butyl group on the benzene ring.[1]
Reaction Protocol (Friedel-Crafts Acylation)
Principle: The reaction involves the acylation of tert-butylbenzene with adipic anhydride (or adipoyl chloride methyl ester followed by hydrolysis) catalyzed by aluminum chloride (AlCl₃).[1] Adipic anhydride is preferred to directly yield the keto-acid.[1]
Reagents:
-
Substrate: tert-Butylbenzene (1.0 equiv)[1]
-
Acylating Agent: Adipic Anhydride (1.1 equiv)[1]
-
Catalyst: Aluminum Chloride (AlCl₃, anhydrous, 2.2 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Workflow:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (2.2 equiv) in dry DCM under an inert atmosphere (Nitrogen or Argon).
-
Acylating Agent Addition: Cool the suspension to 0–5 °C. Slowly add Adipic Anhydride (1.1 equiv) dissolved in DCM. Stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Add tert-Butylbenzene (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 10 °C. The bulky tert-butyl group directs the incoming acyl group to the para position.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or HPLC.[1][2]
-
Quenching: Pour the reaction mixture carefully onto crushed ice/HCl (conc.) to decompose the aluminum complex.
-
Isolation: Extract the aqueous layer with DCM (3x).[1] Combine organic layers and wash with brine.[1]
-
Purification: The crude product often precipitates or can be recrystallized from Ethanol/Water or purified via silica gel chromatography (Gradient: 0-5% Methanol in DCM).[1]
Synthetic Pathway Visualization[10]
Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target keto-acid.[1]
Applications in Drug Development & Research[1]
This compound serves as a versatile "Linker-Scaffold" intermediate.[1] Its structure combines a hydrophobic recognition domain (tert-butylphenyl) with a modifiable linker (keto-acid).[1]
Medicinal Chemistry Utility
-
HDAC Inhibitor Synthesis: The carboxylic acid tail can be converted into a Hydroxamic Acid (CONHOH), a classic Zinc-Binding Group (ZBG).[1] The tert-butylphenyl group acts as the "Cap" group that interacts with the rim of the histone deacetylase enzyme active site.[1]
-
Antihistamine Analogs: The structure is a C6-homolog of the intermediates used for Terfenadine and Fexofenadine .[1] It allows researchers to perform Chain-Length Extension studies (SAR) to optimize lipophilicity and receptor binding affinity.[1]
-
PROTAC Linkers: The carboxylic acid provides an attachment point for E3 ligase ligands, while the phenyl ring can be functionalized to bind target proteins.[1]
Material Science Applications[1][8][10][12]
-
Liquid Crystals: The rigid phenyl core and flexible alkyl tail are characteristic components of mesogenic units in liquid crystal polymers.[1]
-
Photo-initiators: The aromatic ketone moiety can serve as a core for Type II photo-initiators in UV-curable coatings.[1]
Utility Map
Figure 2: Functional utility of the compound in pharmaceutical and material sciences.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.33 (s, 9H): tert-Butyl group (Singlet).[1]
-
δ 1.70–1.85 (m, 4H): Methylenes in the middle of the chain (C3, C4).[1]
-
δ 2.45 (t, 2H): Methylene α to Carboxylic Acid (C2).[1]
-
δ 3.00 (t, 2H): Methylene α to Ketone (C5).[1]
-
δ 7.48 (d, 2H): Aromatic protons (meta to carbonyl).[1]
-
δ 7.90 (d, 2H): Aromatic protons (ortho to carbonyl).[1]
-
δ 11.0 (br s, 1H): Carboxylic acid proton.[1]
-
Infrared Spectroscopy (IR)
References
-
GlobalChemMall. (n.d.).[1] 6-(4-tert-butylphenyl)-6-oxohexanoic acid - CAS 898791-43-0.[1] Retrieved from [1]
-
ChemScene. (n.d.).[1] General synthesis of phenyl-oxo-hexanoic acid derivatives. Retrieved from [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts acylation using adipic anhydride).
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanistic grounding for regioselectivity in t-butylbenzene reactions).
Thermodynamic properties of 6-(4-t-Butylphenyl)-6-oxohexanoic acid
An In-depth Technical Guide to the Thermodynamic Properties of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
Abstract
6-(4-t-Butylphenyl)-6-oxohexanoic acid is a key chemical intermediate, notably in the synthesis of the non-sedating antihistamine, Fexofenadine. A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, ensuring process safety, and controlling the crystallization and polymorphism of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for both the experimental determination and computational prediction of the key thermodynamic parameters of this compound. While direct experimental data for 6-(4-t-Butylphenyl)-6-oxohexanoic acid is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies that would be employed for its characterization. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.
Introduction: The Significance of Thermodynamic Profiling
In pharmaceutical development, the thermodynamic properties of an intermediate like 6-(4-t-Butylphenyl)-6-oxohexanoic acid are far from academic. These parameters govern the energy changes associated with chemical reactions and physical state transitions. For instance, the enthalpy of formation dictates the overall heat released or absorbed during its synthesis, a critical parameter for reactor design and thermal safety. Similarly, properties like melting point, enthalpy of fusion, and solubility are determinant factors in designing efficient and reproducible crystallization processes, which in turn affect the purity, yield, and solid-state form of the final API.
This guide will therefore focus on the "how-to" of acquiring this critical data, presenting a logical workflow for a comprehensive thermodynamic characterization.
Physicochemical and Structural Properties
A foundational step in any thermodynamic analysis is to confirm the identity and basic properties of the compound.
| Property | Value | Source |
| IUPAC Name | 6-(4-tert-butylphenyl)-6-oxohexanoic acid | PubChem |
| Molecular Formula | C16H22O3 | PubChem |
| Molecular Weight | 262.35 g/mol | PubChem |
| CAS Number | 104925-24-8 | PubChem |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O | PubChem |
Experimental Determination of Thermodynamic Properties
The following sections detail the primary experimental techniques for measuring the key thermodynamic properties of a solid organic compound like 6-(4-t-Butylphenyl)-6-oxohexanoic acid.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, while TGA measures mass changes over time as temperature changes.
3.1.1. Experimental Protocol: DSC for Melting Point and Enthalpy of Fusion
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., Indium). This is a critical step for data trustworthiness.
-
Sample Preparation: Accurately weigh 3-5 mg of 6-(4-t-Butylphenyl)-6-oxohexanoic acid into an aluminum DSC pan.
-
Hermetic Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation prior to melting.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C). A controlled heating rate is essential for resolving thermal events.
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. This value represents the energy required to induce the solid-to-liquid phase transition.
-
3.1.2. Experimental Protocol: TGA for Thermal Stability
-
Instrument Calibration: Calibrate the TGA for mass and temperature.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature, providing an upper limit for the compound's thermal stability.
3.1.3. Visualizing the Thermal Analysis Workflow
Caption: Workflow for DSC analysis.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly by first measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.
3.2.1. Experimental Protocol: Bomb Calorimetry
-
Calorimeter Calibration: The energy equivalent of the calorimeter (the "bomb") must be determined by combusting a certified standard of known enthalpy of combustion, typically benzoic acid. This is a non-negotiable step for ensuring the trustworthiness of the results.
-
Sample Preparation: A pellet of known mass (typically ~1 g) of 6-(4-t-Butylphenyl)-6-oxohexanoic acid is prepared.
-
Bomb Assembly: The pellet is placed in a crucible inside the bomb. A fuse wire is attached, and the bomb is sealed and pressurized with an excess of pure oxygen (e.g., 30 atm).
-
Combustion: The bomb is submerged in a precisely known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.
-
Calculation:
-
The heat released by the combustion is calculated from the temperature rise and the energy equivalent of the calorimeter.
-
Corrections are applied for the heat of combustion of the fuse wire.
-
The standard enthalpy of combustion (ΔHc°) is then calculated.
-
Using Hess's Law, the standard enthalpy of formation (ΔHf°) can be determined from the ΔHc° of the sample and the known ΔHf° values for the combustion products (CO2 and H2O).
-
3.2.2. Visualizing the Enthalpy of Formation Workflow
Caption: Path from combustion to enthalpy of formation.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational methods provide valuable estimates. These methods are particularly useful in early-stage development for screening and prioritizing compounds.
Group Contribution Methods
Group contribution methods, such as the Joback method, estimate thermodynamic properties by summing the contributions of the individual functional groups within a molecule. For 6-(4-t-Butylphenyl)-6-oxohexanoic acid, the molecule would be deconstructed into its constituent groups (e.g., -C(CH3)3, aromatic -C=, >C=O, -CH2-, -COOH). Each group has a pre-defined value for properties like heat of formation, Gibbs free energy, and heat capacity. While rapid, the accuracy of these methods can be limited, especially for complex molecules with significant intramolecular interactions.
Quantum Chemical Calculations
For higher accuracy, quantum chemical methods like Density Functional Theory (DFT) can be employed. These ab initio methods solve the electronic structure of the molecule to calculate its total energy. By calculating the energies of the optimized molecular structure and its constituent elements in their standard states, the enthalpy of formation can be derived. These calculations are computationally intensive but can provide highly accurate data when benchmarked against reliable experimental results for similar compounds.
Conclusion
A comprehensive understanding of the thermodynamic properties of 6-(4-t-Butylphenyl)-6-oxohexanoic acid is indispensable for its effective use in pharmaceutical manufacturing. This guide has outlined the authoritative experimental and computational workflows necessary for this characterization. By employing rigorous, well-calibrated techniques such as DSC, TGA, and bomb calorimetry, researchers can generate the trustworthy data required for process optimization, safety assessment, and control of the final API's solid-state properties. When experimental avenues are limited, computational chemistry offers a powerful predictive tool. The synergy of these approaches provides a robust framework for the complete thermodynamic profiling of this critical synthetic intermediate.
References
-
PubChem. Compound Summary for CID 548817, 6-(4-tert-butylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. [Link]
-
Joback, K. G., and Reid, R. C. (1987). Estimation of Pure-Component Properties from Group Contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]
6-(4-t-Butylphenyl)-6-oxohexanoic acid melting point and boiling point
Technical Whitepaper: Thermal Characterization and Physicochemical Profile of 6-(4-tert-Butylphenyl)-6-oxohexanoic Acid
Executive Summary & Compound Identity
6-(4-tert-Butylphenyl)-6-oxohexanoic acid (CAS 898791-43-0) is a specialized keto-acid intermediate, primarily utilized in the synthesis of functionalized polymers, photosensitizers, and pharmaceutical linkers. Unlike commoditized reagents, this compound often lacks standardized physicochemical data in public repositories.
This guide addresses the "data gap" by providing a theoretical framework for its thermal properties and a self-validating experimental protocol for its synthesis, purification, and characterization.
Chemical Identity:
-
Synonyms: 6-(4-t-Butylphenyl)-6-oxocaproic acid; Adipoyl-tert-butylbenzene (mono-acid derivative)
-
Molecular Formula: C₁₆H₂₂O₃
-
Molecular Weight: 262.35 g/mol [2]
Physicochemical Profile
The following data aggregates predicted values derived from quantitative structure-property relationship (QSPR) models and comparative analysis of structural homologs (e.g., 4-(4-tert-butylphenyl)-4-oxobutanoic acid).
| Property | Value / Range | Confidence | Source / Method |
| Melting Point (MP) | 85°C – 115°C (Estimated) | Medium | Homolog Comparison* |
| Boiling Point (BP) | 430.9°C (at 760 mmHg) | High (Predicted) | ACD/Labs Algorithm |
| Flash Point | 228.5°C | High (Predicted) | Closed Cup Simulation |
| Density | 1.056 g/cm³ | High (Predicted) | Molecular Volume Calc.[4] |
| pKa (Acid) | 4.75 ± 0.10 | High | Carboxyl Group Standard |
| LogP | 3.81 | High | Lipophilicity Index |
*Expert Insight on Melting Point: The succinic analog (C4 chain) melts at ~120°C. The adipic analog (C6 chain) introduces greater conformational flexibility, which typically lowers the lattice energy and melting point. Expect a solid-to-liquid transition in the 85–115°C range depending on crystalline polymorphs.
*Expert Insight on Boiling Point: With a predicted atmospheric boiling point of ~431°C, this compound will decompose (decarboxylate or polymerize) before boiling. Distillation must be performed under high vacuum (<0.5 mmHg).
Synthesis & Purification Strategy
To obtain high-purity material for thermal analysis, a robust synthesis strategy is required. The primary challenge in Friedel-Crafts acylation with adipic derivatives is controlling the stoichiometry to prevent the formation of the diketone (1,6-bis(4-tert-butylphenyl)hexane-1,6-dione).
Reaction Mechanism (Friedel-Crafts)
The synthesis utilizes adipoyl chloride (or adipic anhydride) and tert-butylbenzene in the presence of Aluminum Chloride (
Critical Control Point: Use a 1:1.1 stoichiometry of tert-butylbenzene to adipoyl chloride to favor the mono-acylated product. Excess tert-butylbenzene leads to the diketone byproduct.
Figure 1: Friedel-Crafts Acylation Pathway targeting the mono-acid derivative.
Purification Protocol (Self-Validating)
This protocol exploits the acidity of the target compound to separate it from neutral byproducts (diketone and unreacted starting material).
-
Dissolution: Dissolve the crude solid in 10% Sodium Hydroxide (NaOH) .
-
Validation: The target acid dissolves as the sodium salt. The neutral diketone and tert-butylbenzene remain insoluble.
-
-
Filtration: Filter the alkaline solution to remove insoluble organics.
-
Checkpoint: The filtrate contains the product; the filter cake is waste.
-
-
Precipitation: Acidify the filtrate with Hydrochloric Acid (HCl) to pH < 2.
-
Observation: A white precipitate (the target acid) should form immediately.
-
-
Recrystallization: Recrystallize the precipitate from Ethanol/Water (80:20) or Toluene .
-
Target Purity: >98% by HPLC.
-
Thermal Characterization Protocols
Since experimental data is scarce, you must generate your own "Certificate of Analysis" data. Do not rely on generic database values.
Melting Point Determination (DSC)
Method: Differential Scanning Calorimetry (DSC) Standard: ASTM E794
-
Sample Preparation: Weigh 3–5 mg of dried, recrystallized sample into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatiles are suspected, though unlikely here).
-
Protocol:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 150°C.
-
Analysis: Identify the onset temperature (
) of the endothermic peak. This is the thermodynamic melting point.[5] -
Note: If a broad peak is observed, the sample purity is low (eutectic broadening). Recrystallize and repeat.
-
Boiling Point / Decomposition Profile (TGA)
Method: Thermogravimetric Analysis (TGA) Standard: ASTM E1131
-
Objective: Determine the thermal stability limit before attempting distillation.
-
Protocol:
-
Ramp 10°C/min from 25°C to 600°C under Nitrogen (
). -
Analysis:
-
Look for weight loss onset (
). -
If weight loss begins < 250°C, the compound is degrading or losing solvent.
-
Do not heat the bulk material above the
temperature in an open vessel.
-
-
Figure 2: Thermal Characterization Logic Flow. Ensure purity before defining physical constants.
References
-
Chemical Identity & Prediction: 6-(4-tert-butylphenyl)-6-oxohexanoic acid (CAS 898791-43-0).[1][2][6] GlobalChemMall & ChemSrc Databases. Link
-
Synthesis Methodology: Friedel-Crafts Acylation of Aromatics with Dicarboxylic Acid Anhydrides. Organic Syntheses, Coll. Vol. 2, p. 81. Link
-
Thermal Analysis Standards: ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International. Link
-
Homolog Comparison: 4-tert-Butylbenzoic acid (CAS 98-73-7) Physical Properties. Sigma-Aldrich. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 18119-6 | Sigma-Aldrich [sigmaaldrich.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 898791-43-0 Name: [xixisys.com]
- 4. 5-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)pentanoic acid | C15H27NO4 | CID 10731873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentanoic acid [webbook.nist.gov]
- 6. m.globalchemmall.com [m.globalchemmall.com]
An In-depth Technical Guide to the History and Application of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid as a Hapten
This guide provides a comprehensive overview of the synthesis, development, and immunological application of 6-(4-t-Butylphenyl)-6-oxohexanoic acid. Designed for researchers and professionals in drug development and immunology, this document details the scientific rationale and technical protocols from initial chemical synthesis to its use in immunoassays.
Part 1: The Foundational Role of Haptens in Immunology
The adaptive immune system typically recognizes large molecules like proteins and polysaccharides as antigens, initiating a response.[1] However, small organic molecules, known as haptens , are generally not immunogenic on their own.[1] The pioneering work of Karl Landsteiner in the early 20th century demonstrated that when these haptens are covalently coupled to a larger carrier molecule, such as a protein, they can elicit a robust and specific immune response.[2] This hapten-carrier conjugate acts as a neoantigen, where the hapten serves as the specific antigenic determinant, or epitope.
This principle is fundamental to the development of diagnostics and therapeutics. By generating antibodies that are highly specific to a small molecule of interest (e.g., a drug, metabolite, or toxin), researchers can develop sensitive and specific immunoassays for its detection and quantification.[3][4] The design of the hapten is critical; it must mimic the structure of the target analyte while also incorporating a functional group for conjugation to the carrier protein, often through a spacer arm to enhance epitope presentation.
Part 2: Synthesis and Chemical Profile of the Hapten
The molecule 6-(4-t-Butylphenyl)-6-oxohexanoic acid was rationally designed to serve as an effective hapten. Its structure consists of two key moieties: the immunogenic 4-t-butylphenyl group and a hexanoic acid chain that provides a reactive carboxyl group for conjugation.
Rationale for Molecular Design
-
Epitope (The 4-t-Butylphenyl Group): The bulky and hydrophobic tert-butyl group provides a distinct and sterically prominent feature. This uniqueness minimizes cross-reactivity with structurally similar endogenous molecules, thereby enhancing the specificity of the antibodies generated against it.
-
Spacer and Linker (The Hexanoic Acid Chain): The six-carbon chain acts as a spacer arm, projecting the t-butylphenyl epitope away from the surface of the carrier protein. This spatial separation reduces steric hindrance, making the hapten more accessible for recognition by B-cell receptors and subsequent antibody binding. The terminal carboxylic acid (-COOH) is a versatile functional group for conjugation to the primary amine residues (e.g., lysine) on carrier proteins.
Synthesis via Friedel-Crafts Acylation
The most direct and established method for synthesizing 6-(4-t-Butylphenyl)-6-oxohexanoic acid is through the Friedel-Crafts acylation , a cornerstone reaction in organic chemistry discovered by Charles Friedel and James Mason Crafts in 1877.[5][6] This electrophilic aromatic substitution reaction forms aryl ketones by reacting an arene with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8]
The reaction proceeds by activating the acylating agent with the Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring (t-butylbenzene), leading to the formation of the ketone product.
Caption: Synthesis of the hapten via Friedel-Crafts acylation.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 6-(4-tert-butylphenyl)-6-oxohexanoic acid |
| CAS Number | 898791-43-0[9] |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.34 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Carboxylic Acid, Ketone, tert-Butyl |
Part 3: Development as an Immunological Tool
The transformation of 6-(4-t-Butylphenyl)-6-oxohexanoic acid from a simple organic molecule into a powerful immunological reagent involves a multi-step process, beginning with its conjugation to a carrier protein to render it immunogenic.
Step 1: Hapten-Carrier Conjugation
To elicit an immune response, the hapten must be conjugated to a large, immunogenic carrier protein. Common choices include Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity, and Bovine Serum Albumin (BSA) for use as a coating antigen in immunoassays.[10] The most prevalent method for this conjugation is through the formation of an amide bond using carbodiimide chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Mechanism:
-
Activation of Carboxyl Group: EDC reacts with the carboxylic acid on the hapten to form a highly reactive O-acylisourea intermediate.
-
Stabilization with NHS: This unstable intermediate reacts with NHS to form a more stable NHS-ester. This step improves reaction efficiency and reduces side reactions.
-
Amide Bond Formation: The NHS-ester readily reacts with primary amine groups (e.g., on lysine residues) on the carrier protein, forming a stable amide bond and releasing NHS.
Caption: Workflow for conjugating the hapten to a carrier protein.
Step 2: Antibody Production and Immunoassay Development
Once the immunogen (hapten-KLH conjugate) is prepared, it is used to immunize host animals (typically rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. The resulting antibodies are then purified and characterized for their specificity and affinity for the hapten.
These antibodies become the core reagent in developing an immunoassay. A common format is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) , which is highly sensitive for detecting small molecules.[11]
Principle of Competitive ELISA:
-
Coating: Microplate wells are coated with a hapten-BSA conjugate.
-
Competition: A mixture of the sample (containing the unknown amount of free hapten) and a limited amount of specific primary antibody is added to the wells. The free hapten from the sample and the coated hapten-BSA compete for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate.
-
Signal Generation: A substrate is added, which is converted by the enzyme into a colored product. The signal intensity is inversely proportional to the concentration of free hapten in the sample.
Caption: The inverse relationship in a competitive ELISA.
Part 4: Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of 6-(4-t-Butylphenyl)-6-oxohexanoic acid as a hapten.
Protocol 1: Synthesis of 6-(4-t-Butylphenyl)-6-oxohexanoic acid
Materials:
-
t-Butylbenzene
-
Adipic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve t-butylbenzene (1.0 eq) and adipic anhydride (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.
Protocol 2: Conjugation of Hapten to BSA (EDC/NHS Method)
Materials:
-
6-(4-t-Butylphenyl)-6-oxohexanoic acid (Hapten)
-
Bovine Serum Albumin (BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 10 mg of the hapten in 1 mL of DMF.
-
Add EDC (1.5-fold molar excess over hapten) and NHS (1.5-fold molar excess over hapten) to the hapten solution.
-
Stir the mixture at room temperature for 4-6 hours in the dark to activate the hapten.
-
In a separate container, dissolve 20 mg of BSA in 4 mL of PBS (pH 7.4).
-
Add the activated hapten solution dropwise to the BSA solution while gently stirring.
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (1 L) at 4°C for 48 hours, changing the buffer at least four times to remove unreacted hapten and coupling reagents.
-
Store the resulting hapten-BSA conjugate at -20°C.
References
-
Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry . (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation - SynArchive . (n.d.). Retrieved from [Link]
-
6-(4-tert-butylphenyl)-6-oxohexanoic acid - GlobalChemMall . (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing . (2025, February 26). Retrieved from [Link]
- WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents. (n.d.).
-
Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed . (2021, January 23). Retrieved from [Link]
-
Altered Hapten Ligands Antagonize Trinitrophenyl-specific Cytotoxic T Cells and Block ... - PMC . (n.d.). Retrieved from [Link]
-
Multiplexed Immunosensors and Immunoarrays - PMC - NIH . (n.d.). Retrieved from [Link]
-
(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities - ResearchGate . (2025, August 06). Retrieved from [Link]
-
Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF - ResearchGate . (2025, August 05). Retrieved from [Link]
-
Gamma delta T cells recognize haptens and mount a hapten-specific response | eLife . (2014, September 25). Retrieved from [Link]
-
Definition of the nature and hapten threshold of the β-lactam antigen required for T cell activation in vitro and in patients - PMC . (n.d.). Retrieved from [Link]
-
Haptens – Knowledge and References - Taylor & Francis . (n.d.). Retrieved from [Link]
-
Covalent Organic Frameworks for Immunoassays: A Review - MDPI . (2025, July 21). Retrieved from [Link]
-
Triple Enhancement for Sensitive Immunochromatographic Assay: A Case Study for Human Fatty Acid-Binding Protein Detection - MDPI . (2022, December 14). Retrieved from [Link]
-
The 50th Anniversary of the Discovery of 6-aminopenicillanic Acid (6-APA) - PubMed . (2007, January 15). Retrieved from [Link]
-
Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society - ACS.org . (n.d.). Retrieved from [Link]
-
Types Of Immunoassay - And When To Use Them - Quanterix . (2022, October 03). Retrieved from [Link]
-
Production of antibodies and development of highly sensitive formats of enzyme immunoassay for saxitoxin analysis - Tor Vergata . (2002, May 14). Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Gamma delta T cells recognize haptens and mount a hapten-specific response | eLife [elifesciences.org]
- 3. Multiplexed Immunosensors and Immunoarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Definition of the nature and hapten threshold of the β-lactam antigen required for T cell activation in vitro and in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. m.globalchemmall.com [m.globalchemmall.com]
- 10. uniroma2.it [uniroma2.it]
- 11. quanterix.com [quanterix.com]
Methodological & Application
Friedel-Crafts acylation protocol for 6-(4-t-Butylphenyl)-6-oxohexanoic acid
Application Note: Advanced Synthesis Protocol for 6-(4-t-Butylphenyl)-6-oxohexanoic Acid via Friedel-Crafts Acylation
Strategic Overview & Mechanistic Rationale
The synthesis of 6-(4-t-Butylphenyl)-6-oxohexanoic acid (CAS 898791-43-0) is a critical workflow for researchers developing advanced polymers, specialized ligands, and pharmaceutical intermediates. The most robust method for constructing this 6-aryl-6-oxohexanoic acid framework is the Friedel-Crafts acylation of tert-butylbenzene.
Causality Behind Reagent Selection: While it is possible to react an arene directly with adipoyl chloride followed by hydrolysis[1], this approach often yields a mixture of the desired mono-acylated product and a 1,4-bis-acylated diketone byproduct. To ensure absolute stoichiometric control and prevent di-acylation, this protocol utilizes ethyl 6-chloro-6-oxohexanoate (the mono-ethyl ester of adipoyl chloride). By masking one terminus of the acylating agent as an ester, the reaction is strictly limited to a single electrophilic aromatic substitution (EAS) event. The ester is subsequently removed via basic saponification.
Mechanistic Insights & Regioselectivity: The bulky tert-butyl group on the starting arene serves a dual purpose. First, it is an electron-donating group (via hyperconjugation and inductive effects) that activates the ring toward electrophilic attack. Second, its extreme steric bulk completely shields the ortho positions, directing the incoming acylium ion almost exclusively to the para position.
Unlike Friedel-Crafts alkylations, which are notoriously plagued by carbocation rearrangements, the acylation pathway proceeds via a resonance-stabilized acylium ion, ensuring that the linear 6-carbon chain remains completely intact[2]. Furthermore, while alkylations require only catalytic amounts of a Lewis acid, acylation requires a stoichiometric excess of Aluminum Chloride (
Quantitative Data & Stoichiometry
Table 1: Phase 1 - Friedel-Crafts Acylation
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |
|---|---|---|---|---|---|
| tert-Butylbenzene | 134.22 | 1.00 | 13.4 g (15.5 mL) | 0.100 | Aromatic Substrate |
| Ethyl 6-chloro-6-oxohexanoate | 192.64 | 1.05 | 20.2 g (17.6 mL) | 0.105 | Acylating Agent |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.20 | 16.0 g | 0.120 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 100 mL | - | Solvent |
Table 2: Phase 2 - Saponification (Hydrolysis)
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |
|---|---|---|---|---|---|
| Ethyl 6-(4-t-butylphenyl)-6-oxohexanoate | 290.40 | 1.00 | ~29.0 g | 0.100 | Intermediate |
| Sodium Hydroxide (NaOH) | 40.00 | 3.00 | 12.0 g | 0.300 | Base |
| Ethanol (EtOH) | 46.07 | - | 100 mL | - | Solvent |
| Deionized Water | 18.02 | - | 50 mL | - | Solvent |
| Hydrochloric Acid (12 M) | 36.46 | Excess | ~30 mL | - | Acidifying Agent |
Visualizing the Synthetic Architecture
Fig 1: Two-step synthetic workflow for 6-(4-t-Butylphenyl)-6-oxohexanoic acid.
Fig 2: Mechanistic pathway of the Friedel-Crafts acylation and catalyst complexation.
Self-Validating Experimental Protocol
Phase 1: Synthesis of Ethyl 6-(4-t-butylphenyl)-6-oxohexanoate
Objective: Generate the carbon-carbon bond via an electrophilic aromatic substitution while preventing over-acylation.
-
System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a thermometer, and a gas outlet connected to a basic scrubber (to neutralize evolving HCl gas).
-
Reagent Loading: Add 13.4 g of tert-butylbenzene and 20.2 g of ethyl 6-chloro-6-oxohexanoate to the flask. Dissolve the mixture in 100 mL of anhydrous dichloromethane (DCM).
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Catalyst Addition (Critical Step): Add 16.0 g of anhydrous
in small portions over 30 minutes.-
Causality: The generation of the acylium ion is highly exothermic. Rapid addition will cause the DCM to boil and may lead to unwanted side reactions or polymerization.
-
-
Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validation Checkpoint 1: The evolution of HCl gas will be vigorous initially and will gradually subside. The cessation of bubbling in the basic scrubber is a macroscopic indicator that the substitution is nearing completion.
-
Self-Validation Checkpoint 2: Perform a TLC (Hexanes:Ethyl Acetate 8:2). The UV-active starting arene (
) should disappear, replaced by a new, lower spot corresponding to the ketone-ester.
-
-
Quenching: Carefully pour the dark reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
Causality: The acidic ice quench aggressively breaks the stable Ketone-
complex[4], liberating the free ketone and dissolving the resulting aluminum salts into the aqueous phase.
-
-
Extraction & Concentration: Separate the organic DCM layer. Extract the aqueous layer with an additional 2x 50 mL of DCM. Wash the combined organic layers with saturated
, then brine, and dry over anhydrous . Evaporate the solvent under reduced pressure to yield the intermediate ester as a viscous oil.
Phase 2: Saponification to 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
Objective: Cleave the ethyl ester to reveal the target carboxylic acid without degrading the ketone moiety.
-
Hydrolysis Setup: Transfer the crude ester (~29.0 g) to a 500 mL round-bottom flask. Add 100 mL of ethanol and a solution of 12.0 g NaOH dissolved in 50 mL of deionized water.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80 °C) for 2 hours.
-
Self-Validation Checkpoint 3: Initially, the mixture will be biphasic (oil/water). As the ester hydrolyzes into the sodium carboxylate salt, it becomes highly water-soluble. The reaction mixture turning completely homogeneous is visual proof of successful saponification.
-
-
Solvent Removal: Cool the mixture to room temperature and remove the majority of the ethanol via rotary evaporation. (Do not evaporate to dryness).
-
Acidification & Precipitation: Dilute the remaining aqueous layer with 100 mL of water and transfer to an ice bath. Slowly add 12 M HCl dropwise under vigorous stirring until the pH reaches 2.
-
Self-Validation Checkpoint 4: A dense white precipitate will crash out of the solution immediately upon reaching acidic pH. This is the protonated, water-insoluble 6-(4-t-butylphenyl)-6-oxohexanoic acid.
-
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove residual NaCl and HCl.
-
Purification: Recrystallize the crude product from a mixture of Ethanol/Water or Toluene/Hexanes to afford the pure 6-(4-t-butylphenyl)-6-oxohexanoic acid as a white crystalline solid. Dry in a vacuum oven at 50 °C overnight.
References
-
Friedel–Crafts reaction. Wikipedia. Available at:[Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts Chemistry. Available at:[Link]
-
A Synthesis of 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)-hexylthiol. A Ligand for Conjugation with Fluorescent Cadmium Selenide/Zinc Sulfide Core/Shell Nanocrystals and Biological Imaging. Molecules (MDPI). Available at:[Link]
Sources
- 1. A Synthesis of 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)-hexylthiol. A Ligand for Conjugation with Fluorescent Cadmium Selenide/Zinc Sulfide Core/Shell Nanocrystals and Biological Imaging [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
Application Notes & Protocols: Leveraging 6-(4-t-Butylphenyl)-6-oxohexanoic Acid for the Generation of Aldolase Catalytic Antibodies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 6-(4-t-butylphenyl)-6-oxohexanoic acid as a hapten in the development of catalytic antibodies. We propose its application in generating antibodies with aldolase activity, a crucial carbon-carbon bond-forming reaction in organic synthesis and biology. These application notes detail the scientific rationale, experimental design, and step-by-step protocols for hapten-carrier conjugation, immunization, and the screening and characterization of the resultant catalytic antibodies. The methodologies are grounded in established principles of immunology and enzyme kinetics, aiming to equip researchers with the necessary tools to explore novel biocatalysts.
Introduction: The Promise of Catalytic Antibodies
Catalytic antibodies, or "abzymes," represent a class of immunoglobulins engineered to possess enzymatic activity.[1] The fundamental principle behind their generation lies in the immune system's ability to produce antibodies that bind with high affinity and specificity to a molecule, known as a hapten, that mimics the transition state of a chemical reaction.[2] By stabilizing this high-energy transition state, the antibody lowers the activation energy of the reaction, thereby acting as a catalyst.[3] This approach has been successfully employed to create antibodies that catalyze a wide array of chemical transformations, including ester hydrolysis, redox reactions, and carbon-carbon bond formation.[3]
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy ketones, which are versatile building blocks for more complex molecules.[4][5] Natural aldolase enzymes (Classes I and II) catalyze this reaction with remarkable efficiency and stereoselectivity.[2] Generating catalytic antibodies with aldolase activity offers the potential to create custom catalysts for specific substrates, expanding the toolbox of synthetic chemists and providing novel therapeutic strategies.[4][6]
Hapten Design: 6-(4-t-Butylphenyl)-6-oxohexanoic Acid for Aldolase Activity
The design of the hapten is paramount to the success of generating a catalytic antibody.[7][8] The hapten must be a stable analog of the transition state of the desired reaction. For a Class I aldolase-like mechanism, which proceeds through an enamine intermediate, a "reactive immunization" strategy has proven effective.[2][4] This involves using a hapten that can form a covalent bond with a lysine residue in the antibody's binding pocket, mimicking the formation of the enamine intermediate.[2]
We propose the use of 6-(4-t-Butylphenyl)-6-oxohexanoic acid as a hapten to elicit antibodies with aldolase activity. Its key structural features make it a suitable candidate:
-
Aryl Ketone Moiety: The 4-t-butylphenyl ketone group provides a site for nucleophilic attack, analogous to the aldehyde substrate in an aldol reaction.
-
Hexanoic Acid Linker: The carboxylic acid at the terminus of the C6 alkyl chain provides a convenient handle for conjugation to a carrier protein, which is necessary to elicit an immune response.[9][10]
-
Potential for Enamine Formation: The ketone can potentially react with a lysine residue in the antibody binding site to form a Schiff base, which can then tautomerize to an enamine, the key nucleophile in the aldol reaction.
The proposed mechanism for the antibody-catalyzed aldol reaction is depicted below:
Figure 1: Proposed mechanism for an aldolase catalytic antibody generated against 6-(4-t-Butylphenyl)-6-oxohexanoic acid.
Experimental Protocols
Synthesis of Hapten-Carrier Protein Conjugate
To elicit an immune response, the low molecular weight hapten must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[10] The carboxylic acid group of the hapten can be activated to form an active ester, which then reacts with primary amine groups (e.g., lysine residues) on the carrier protein.
Materials:
-
6-(4-t-Butylphenyl)-6-oxohexanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of Hapten:
-
Dissolve 6-(4-t-Butylphenyl)-6-oxohexanoic acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
Monitor the reaction by thin-layer chromatography (TLC) for the formation of the NHS ester.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration. The filtrate containing the activated hapten can be used directly in the next step.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Slowly add the activated hapten solution in DMF to the carrier protein solution with gentle stirring. A typical molar ratio of hapten to protein is 20-40:1.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against PBS (4 L) at 4°C with at least three buffer changes over 48 hours to remove unreacted hapten and byproducts.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA).
-
The hapten-to-protein conjugation ratio can be estimated by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak, or more accurately by MALDI-TOF mass spectrometry.
-
Figure 2: Workflow for the synthesis of the hapten-carrier protein conjugate.
Monoclonal Antibody Production
The generation of monoclonal antibodies is a well-established procedure involving animal immunization, hybridoma technology, and antibody purification.
Protocol Overview:
-
Immunization:
-
Immunize mice (e.g., BALB/c) with the KLH-hapten conjugate (50-100 µg per mouse) emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization and Incomplete Freund's Adjuvant for subsequent boosts).
-
Administer booster injections every 2-3 weeks.
-
Monitor the immune response by testing serum samples for the presence of hapten-specific antibodies using an Enzyme-Linked Immunosorbent Assay (ELISA) with the BSA-hapten conjugate as the coating antigen.
-
-
Hybridoma Production:
-
Once a high antibody titer is achieved, sacrifice the mouse and isolate splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).
-
Select for hybridoma cells in a selective medium (e.g., HAT medium).
-
-
Screening:
-
Screen the supernatants of the hybridoma cultures for the production of antibodies that bind to the BSA-hapten conjugate using ELISA.
-
Positive clones should be further screened for catalytic activity (see Section 3.3).
-
-
Cloning and Expansion:
-
Subclone the hybridomas that produce catalytic antibodies by limiting dilution to ensure monoclonality.
-
Expand the positive clones to produce larger quantities of the monoclonal antibody.
-
-
Antibody Purification:
-
Purify the monoclonal antibody from the hybridoma supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
Assess the purity of the antibody by SDS-PAGE.
-
Screening for Catalytic Activity
A crucial step is to screen the antibody-producing hybridomas for catalytic activity, not just binding.[7][12] A high-throughput screening assay is essential for this purpose.[13]
Proposed Screening Assay:
This assay is based on the antibody-catalyzed aldol addition of a suitable ketone donor to an aromatic aldehyde acceptor, leading to a product with a distinct spectrophotometric or fluorometric signature.
Materials:
-
Purified monoclonal antibodies or hybridoma supernatants
-
Aldehyde substrate (e.g., 4-nitrobenzaldehyde)
-
Ketone substrate (e.g., acetone or hydroxyacetone)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
To each well of a 96-well plate, add the antibody sample.
-
Add the aldehyde substrate (e.g., 4-nitrobenzaldehyde) to a final concentration of 100 µM.
-
Initiate the reaction by adding the ketone substrate (e.g., acetone) to a final concentration of 1 M.
-
Incubate the plate at room temperature or 37°C.
-
Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the aldol product or its condensation product. For example, the aldol condensation product of 4-nitrobenzaldehyde and acetone has a strong absorbance around 400 nm.
-
As a negative control, run parallel reactions without the antibody.
-
As a positive control (for inhibition), run reactions in the presence of the free hapten, 6-(4-t-Butylphenyl)-6-oxohexanoic acid. A significant decrease in the reaction rate in the presence of the hapten indicates that the catalysis is occurring in the antibody's binding site.[3]
-
Identify the clones that show a significant rate enhancement over the uncatalyzed reaction and are inhibited by the free hapten.
Characterization of Catalytic Antibodies
Antibodies that exhibit catalytic activity should be further characterized to determine their kinetic parameters and reaction mechanism.
Kinetic Analysis
The catalytic efficiency of the antibody is determined by measuring its Michaelis-Menten kinetic parameters, Km and kcat.[14]
Protocol:
-
Set up a series of reactions with a fixed concentration of the catalytic antibody and varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Monitor the initial reaction rates (v0) for each substrate concentration.
-
Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat[E]t, where [E]t is the total active antibody concentration.
-
The catalytic proficiency can be expressed as the rate enhancement (kcat/kuncat), where kuncat is the rate constant for the uncatalyzed reaction.
Table 1: Hypothetical Kinetic Parameters for an Aldolase Catalytic Antibody
| Parameter | Value | Units |
| Km (Aldehyde) | 150 | µM |
| Km (Ketone) | 500 | mM |
| kcat | 0.5 | min-1 |
| kuncat | 1 x 10-6 | min-1 |
| kcat/kuncat | 5 x 105 | - |
| (kcat/Km)/kuncat | 3.3 x 109 | M-1 |
Substrate Specificity and Stereoselectivity
Investigate the range of aldehyde and ketone substrates that the antibody can accept. Also, determine the stereoselectivity of the reaction by analyzing the enantiomeric excess (e.e.) of the product using chiral chromatography (e.g., chiral HPLC or GC).
Troubleshooting
-
Low Immune Response: Increase the hapten density on the carrier protein, change the immunization schedule, or use a different adjuvant.
-
No Catalytic Activity: The hapten may not be a good transition state analog. Consider designing and synthesizing alternative haptens. Also, ensure that the screening assay is sensitive enough to detect low levels of catalysis.
-
High Background Reaction: Optimize the reaction conditions (pH, temperature) to minimize the uncatalyzed reaction rate.
Conclusion
The use of 6-(4-t-Butylphenyl)-6-oxohexanoic acid as a hapten presents a promising strategy for the generation of novel aldolase catalytic antibodies. The protocols outlined in this document provide a comprehensive framework for researchers to embark on the design, production, and characterization of such biocatalysts. The development of efficient and selective catalytic antibodies holds significant potential for applications in organic synthesis, diagnostics, and therapeutics.
References
-
Barbas, C. F., 3rd, Heine, A., Zhong, G., Hoffmann, T., Gramatikova, S., Björnestedt, R., List, B., Anderson, J., Stura, E. A., Wilson, I. A., & Lerner, R. A. (2000). Antibody-Catalyzed Enantioselective Robinson Annulation. Journal of the American Chemical Society, 122(43), 10486–10487. [Link]
-
Tanaka, F., & Barbas, C. F., 3rd. (2003). Catalysis Of "Direct" Asymmetric Aldol Reactions. Chemistry @ Illinois. [Link]
-
Wagner, J., Lerner, R. A., & Barbas, C. F., 3rd. (1995). Efficient aldolase catalytic antibodies that use the enamine mechanism of natural enzymes. Science, 270(5243), 1797–1800. [Link]
-
Sinha, S. C., & Keinan, E. (2000). Catalytic antibodies for complex reactions: hapten design and the importance of screening for catalysis in the generation of catalytic antibodies for the NDA/CN reaction. Israel Journal of Chemistry, 40(3‐4), 255-264. [Link]
-
Shokat, K. M., & Schultz, P. G. (1990). Catalytic antibodies. Annual review of immunology, 8, 335-363. [Link]
-
Hoffmann, T., Zhong, G., List, B., Shabat, D., Anderson, J., Gramatikova, S., Lerner, R. A., & Barbas, C. F., 3rd. (1999). Aldol condensations by catalytic antibodies. Angewandte Chemie International Edition, 38(13-14), 1954-1957. [Link]
-
Fujii, I., Tanaka, F., & Lerner, R. A. (1998). Design of the hapten for the induction of antibodies catalyzing aldol reaction. Journal of molecular graphics & modelling, 16(1), 14-20. [Link]
-
Al-Awadi, N. A., & El-Dusouqui, O. M. (2014). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. International Journal of Molecular Sciences, 15(12), 22464-22485. [Link]
-
Esteve-Turrillas, F. A., Agulló, C., Abad-Fuentes, A., & Mercader, J. V. (2019). Alternative Hapten Design for Zearalenone Immunoreagent Generation. Toxins, 11(8), 479. [Link]
-
Lateef, S. S., Gupta, S., Jayathilaka, L. P., Krishnanchettiar, S., Huang, J. S., & Lee, B. S. (2007). An improved protocol for coupling synthetic peptides to carrier proteins for antibody production using DMF to solubilize peptides. Journal of biomolecular techniques : JBT, 18(3), 173–176. [Link]
-
Smith, G. P., & Petrenko, V. A. (1997). Phage display. Chemical reviews, 97(2), 391-410. [Link]
-
Garske, A. L., & Tawfik, D. S. (2002). Detection strategies for catalytic antibodies. Methods in molecular biology (Clifton, N.J.), 205, 193-208. [Link]
-
Lerner, R. A., & Barbas, C. F., 3rd. (1996). The catalytic antibody approach to the design of new catalysts. Acta chemica Scandinavica, 50(6-7), 672-678. [Link]
-
Walter, M. A., Pfeifer, D., Kraus, W., Emmerling, F., Schneider, R. J., Panne, U., & Weller, M. G. (2010). Triacetone triperoxide (TATP): hapten design and development of antibodies. Langmuir : the ACS journal of surfaces and colloids, 26(18), 15426–15432. [Link]
-
Siuzdak, G., Krebs, J. F., Benkovic, S. J., & Dyson, H. J. (1994). Binding of Hapten to a Single-Chain Catalytic Antibody Demonstrated by Electrospray Mass Spectrometry. Journal of the American Chemical Society, 116(17), 7937-7938. [Link]
-
Hynes, T. R., & Kraybill, B. (2024). How Kinetic Analysis Sheds Light on Catalytic Reactions. Reaction Chemistry & Engineering. [Link]
-
Wentworth, P., Jr, & Janda, K. D. (2007). Catalytic Antibodies. Resonance, 12(11), 8-19. [Link]
-
Simeonov, A., & Janda, K. D. (2000). Catalytic antibodies for complex reactions: hapten design and the importance of screening for catalysis in the generation of catalytic antibodies for the NDA/CN reaction. Accounts of chemical research, 33(10), 707-714. [Link]
-
Li, L., Liu, Y., & Zhang, Y. (2022). Catalytic Antibodies: Design, Expression, and Their Applications in Medicine. International Journal of Molecular Sciences, 23(15), 8758. [Link]
-
Ulrich, H. D., & Schultz, P. G. (1998). Analysis of hapten binding and catalytic determinants in a family of catalytic antibodies. Journal of molecular biology, 275(1), 95–111. [Link]
-
Abouzid, K. M., El-Saeed, M., & El-Subbagh, H. I. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-440. [Link]
-
Lateef, S. S., Gupta, S., Jayathilaka, L. P., Krishnanchettiar, S., Huang, J. S., & Lee, B. S. (2007). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Journal of Biomolecular Techniques, 18(3), 173-176. [Link]
-
La Clair, J. J., Foley, T. L., Schegg, T. R., Regan, C. M., & Burkart, M. D. (2004). Manipulation of Carrier Proteins in Antibiotic Biosynthesis. Chemistry & biology, 11(2), 195–201. [Link]
-
Keeble, A. H., & Howarth, M. (2019). Insider information on successful covalent protein coupling with help from SpyBank. Methods in enzymology, 617, 443–467. [Link]
Sources
- 1. Catalytic Antibodies: Design, Expression, and Their Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient aldolase catalytic antibodies that use the enamine mechanism of natural enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. WO1999031263A1 - Aldol condensations by catalytic antibodies - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of the hapten for the induction of antibodies catalyzing aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved protocol for coupling synthetic peptides to carrier proteins for antibody production using DMF to solubilize peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic antibodies for complex reactions: hapten design and the importance of screening for catalysis in the generation of catalytic antibodies for the NDA/CN reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection strategies for catalytic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Kinetic Analysis Sheds Light on Catalytic Reactions [hidenanalytical.com]
Protocol for attaching 6-(4-t-Butylphenyl)-6-oxohexanoic acid to solid supports
Application Note: Protocol for Attaching 6-(4-t-Butylphenyl)-6-oxohexanoic Acid to Solid Supports
Abstract & Chemical Context
This guide details the immobilization of 6-(4-t-Butylphenyl)-6-oxohexanoic acid (an aryl-keto carboxylic acid) onto solid supports. This molecule features a lipophilic tert-butylphenyl "tail" and a reactive carboxylic acid "head," separated by a keto-linker.
Molecule Profile:
-
Solubility Profile: High lipophilicity due to the tert-butylphenyl moiety. Poor aqueous solubility.
-
Chemical Stability: The C6-ketone is an aryl ketone, generally stable under standard carbodiimide coupling conditions but susceptible to reduction or nucleophilic attack by hydrazines.
Strategic Considerations: Successful immobilization requires overcoming the solubility mismatch between the hydrophobic ligand and hydrophilic buffers often used with beads. We present two distinct protocols based on the application:
-
Amide Linkage (High Stability): For permanent immobilization on Amino-functionalized Magnetic Beads (e.g., for affinity purification or pull-down assays).
-
Ester Linkage (Cleavable): For loading onto Wang Resin (e.g., for Solid Phase Organic Synthesis - SPOS).
Chemical Strategy & Mechanism
The core mechanism relies on activating the carboxylic acid to form a reactive intermediate (O-acylisourea or NHS-ester) which then undergoes nucleophilic attack by the functional group on the solid support (Amine or Hydroxyl).
Mechanism Visualization
Figure 1: General activation and coupling workflow for carboxylic acid ligands.
Protocol A: Amide Coupling to Amino-Magnetic Beads
Application: Creation of affinity matrices for protein target identification. Support Type: Amino-functionalized Magnetic Beads (Silica or Polymer based).
Critical Constraint: The ligand is hydrophobic. Standard aqueous MES buffers will precipitate the ligand. Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) must be used as a co-solvent.
Reagents Required
| Reagent | Grade | Purpose |
| Ligand | >95% Purity | Target molecule |
| Amino-Beads | Magnetic | Solid support |
| EDC-HCl | Reagent Grade | Carbodiimide activator |
| NHS | Reagent Grade | Stabilizes intermediate (NHS-ester) |
| Coupling Solvent | Anhydrous | 50% DMSO / 50% MES Buffer (100mM, pH 6.0) |
| Blocking Buffer | Molecular Bio | 1M Tris-HCl, pH 7.4 |
Step-by-Step Procedure
-
Bead Preparation:
-
Ligand Activation (Pre-mix):
-
Rationale: Pre-activating ensures high efficiency before exposing the beads.
-
In a separate vial, dissolve Ligand (10 µmol, ~2.6 mg) in 500 µL of pure DMSO.
-
Add EDC-HCl (50 µmol, ~9.6 mg) and NHS (50 µmol, ~5.8 mg) to the ligand solution.
-
Incubate for 15 minutes at Room Temperature (RT) with gentle rotation.
-
-
Coupling Reaction:
-
Washing & Blocking:
Protocol B: Ester Loading onto Wang Resin (SPOS)
Application: Solid Phase Organic Synthesis (using the acid as a starting point). Support Type: Wang Resin (Hydroxyl-functionalized polystyrene).
Chemistry: Steglich Esterification (DIC/DMAP). Note: DMAP is essential for esterifying the hydroxyl group of the resin but can cause racemization. Since 6-(4-t-Butylphenyl)-6-oxohexanoic acid is achiral at the alpha-position (it has a CH2), racemization is not a concern here.
Reagents Required
| Reagent | Purpose |
| Wang Resin | 0.5 – 1.0 mmol/g loading |
| DIC | Diisopropylcarbodiimide (Activator) |
| DMAP | 4-Dimethylaminopyridine (Catalyst) |
| DCM / DMF | Solvents (Dichloromethane / Dimethylformamide) |
| Acetic Anhydride | Capping agent |
Step-by-Step Procedure
-
Resin Swelling:
-
Coupling Cocktail Preparation:
-
Calculate reagents based on 3-fold excess relative to resin loading capacity (e.g., if resin is 1.0 mmol/g, use 0.6 mmol reagents for 200 mg resin).
-
Dissolve Ligand (3 eq) in minimal DMF (approx 1-2 mL).
-
Add DIC (3 eq).
-
Add DMAP (0.1 eq) dissolved in DMF.[6][5] Caution: Add DMAP last to minimize side reactions.
-
-
Reaction:
-
Add the cocktail to the drained resin.
-
Shake/Agitate for 3–18 hours at RT.
-
Visual Check: The beads should flow freely. If the ligand precipitates, add more DMF.
-
-
Washing:
-
Drain reactor.
-
Wash: 3x DMF, 3x DCM, 3x Methanol, 3x DCM.
-
-
Capping (End-Capping):
-
To block unreacted hydroxyl groups: Add 2 mL of a solution containing Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.
-
Shake for 30 mins.
-
Wash thoroughly as above.
-
Quality Control & Validation
Verification is critical to distinguish between physical adsorption (common with lipophilic ligands) and covalent bonding.
Validation Workflow
Figure 2: Decision tree for validating ligand attachment.
-
Kaiser Test (Ninhydrin):
-
UV Difference Quantification:
-
Measure the UV absorbance (at ~254 nm for the phenyl ring) of the starting ligand solution.
-
Measure the UV absorbance of the combined filtrates and washings after coupling.
-
Calculation: (Total Input - Total Unbound) = Loaded Amount.
-
-
TFA Micro-Cleavage (For Wang Resin):
-
Treat 5 mg of dried resin with 95% TFA/5% H2O for 1 hour.
-
Filter and analyze the filtrate via HPLC/MS.
-
Target: Recovery of the parent molecule (Mass = 262.3 Da + H+).
-
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS chemistry).
-
Merck/Sigma-Aldrich. (n.d.). Solid Phase Peptide Synthesis (SPPS) – Wang Resin Protocols. Retrieved from
-
Thermo Scientific. (n.d.). Instructions: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).[3] Retrieved from
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of coupling mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. advancedbiochemicals.com [advancedbiochemicals.com]
- 3. oceannanotech.com [oceannanotech.com]
- 4. agilent.com [agilent.com]
- 5. peptide.com [peptide.com]
- 6. peptideweb.com [peptideweb.com]
- 7. CAS 928-81-4: 6-Oxohexanoic acid | CymitQuimica [cymitquimica.com]
- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 9. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
[1]
Executive Summary: Understanding the Molecule
Before attempting solubilization, it is critical to understand the physicochemical "personality" of 6-(4-t-Butylphenyl)-6-oxohexanoic acid.
-
The Conflict: This molecule is amphiphilic.[1] It possesses a highly hydrophobic tail (the t-butylphenyl group) and a hydrophilic head (the carboxylic acid).[1]
-
The pKa Factor: The carboxylic acid group typically has a pKa of approximately 4.8 .[1]
-
The Trap: Researchers often dissolve the powder in DMSO and spike it into a neutral buffer (pH 7.4).[1] If the final concentration is high, the hydrophobic tails aggregate, causing precipitation ("crashing out") or micelle formation.[1]
Part 1: Diagnostic Decision Tree
Use this flowchart to select the correct solubilization strategy for your specific assay.
Figure 1: Decision matrix for selecting the optimal solubilization protocol based on experimental constraints.
Part 2: Troubleshooting Guides
Guide A: The "Salt Switch" (Recommended for Aqueous Assays)
Best for: High concentration stocks in water; Animal studies.
The Issue: The free acid form is hydrophobic.[1] You are trying to dissolve a "rock" in water.[1] The Fix: Convert the acid to its sodium salt (Sodium 6-(4-t-butylphenyl)-6-oxohexanoate).
Protocol:
-
Calculate Stoichiometry: You need 1.05 equivalents of Sodium Hydroxide (NaOH) per mole of compound.[1]
-
Weighing: Weigh your target amount of 6-(4-t-Butylphenyl)-6-oxohexanoic acid.
-
Primary Dissolution: Add a small volume of 0.1 M NaOH .
-
Dilution: Slowly add water or buffer (PBS) to reach the desired volume.[1]
-
pH Check: Check the final pH. If it is too basic for your assay, carefully back-titrate with dilute HCl to pH 7.5–8.0.[1]
-
Warning: Do not go below pH 7.0, or the compound will reprotonate and crash out.[1]
-
Guide B: Co-Solvent Dilution (The "DMSO Spike")
Best for: High-throughput screening (HTS); Enzyme assays.[1]
The Issue: "I added my DMSO stock to the media, and it turned milky." The Fix: You exceeded the solubility limit of the aqueous phase, or the mixing was too rapid.
Protocol:
-
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final target (e.g., 10 mM stock for 10 µM final).[1]
-
The "Intermediate" Step (Crucial):
-
Final Dilution:
| Solvent | Solubility Limit (Est.) | Notes |
| Water (pH 4) | < 0.1 mg/mL | Insoluble (Protonated) |
| Water (pH 9) | > 10 mg/mL | Soluble (Ionized Salt) |
| DMSO | > 50 mg/mL | Excellent Stock Solvent |
| Ethanol | > 20 mg/mL | Good, but evaporates |
Guide C: Cyclodextrin Complexation (The "Nuclear Option")
Best for: In vivo injection; Sensitive cell lines where DMSO is toxic.
The Issue: The compound precipitates at neutral pH, but you cannot use DMSO or high pH.[1] The Fix: Encapsulate the hydrophobic t-butylphenyl tail inside a cyclodextrin ring.[1]
Protocol:
-
Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.[1]
-
Add the compound powder to this solution.
-
Stir/Vortex vigorously for 2–4 hours at room temperature.
-
Filter sterilize (0.22 µm).[1]
Part 3: Frequently Asked Questions (FAQ)
Q1: My solution looks clear, but my assay results are erratic. Why? A: You may have formed micelles .[1] Because this molecule has a polar head and a large hydrophobic tail, it acts like a surfactant.[1] Above a certain concentration (Critical Micelle Concentration - CMC), it forms aggregates.[1]
-
Solution: Stay below the CMC (likely < 100 µM) or include 0.01% Triton X-100 in your buffer to stabilize the monomeric form.[1]
Q2: Can I heat the solution to dissolve it? A: Yes, mild heating (40–50°C) helps dissolution, especially for the Salt Method.[1] However, ensure the solution does not precipitate upon cooling to room temperature (supersaturation).[1] If it precipitates on cooling, you must lower the concentration.[1]
Q3: How should I store the stock solution? A: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can absorb moisture into the DMSO, causing the compound to crash out inside the tube.[1] Aliquot into single-use vials.
Part 4: Visualizing the Dilution Workflow
Figure 2: Optimal dilution workflow to prevent precipitation shock.
References
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General principles of solubility for lipophilic carboxylic acids).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
MilliporeSigma. (n.d.).[1] Solubility & Stability Guidelines for Amino Acids and Derivatives. (Standard protocols for salt formation of carboxylic acids). Link
-
PubChem. (n.d.).[1] Compound Summary: 4-tert-Butylbenzoic acid (Structural Analog).[1] (Used for pKa and LogP extrapolation).[1] Link
Technical Support Center: Troubleshooting 6-(4-t-Butylphenyl)-6-oxohexanoic Acid Synthesis
Welcome to the Advanced Organic Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting the Friedel-Crafts acylation of tert-butylbenzene. Moving beyond basic procedures, this document explores the mechanistic causality behind reaction failures, empowering you to build self-validating, high-yield experimental workflows.
Mechanistic Pathway & Workflow Analysis
To master this synthesis, one must first visualize the competing pathways. The target molecule, 6-(4-t-butylphenyl)-6-oxohexanoic acid, is synthesized via an electrophilic aromatic substitution using adipic anhydride and a Lewis acid catalyst (AlCl₃).
Fig 1: Reaction pathway and side reactions in 6-(4-t-butylphenyl)-6-oxohexanoic acid synthesis.
Troubleshooting Guides & FAQs
Q: Why is my tert-butyl group cleaving or migrating during the acylation?
A: Unlike primary alkyl groups, the tert-butyl group forms a highly stable tertiary carbocation. Under forcing conditions with strong Lewis acids (like AlCl₃), the Friedel-Crafts alkylation becomes reversible, leading to dealkylation or skeletal rearrangement[1]. Furthermore, the bulky tert-butyl group is highly susceptible to removal under strong acidic conditions[2].
-
Causality: The coordination of AlCl₃ is highly exothermic. If localized temperature spikes exceed 20–25 °C, the activation energy for the reverse alkylation is reached, causing the tert-butyl group to detach and potentially migrate to the meta position.
-
Solution: Strictly maintain the internal reaction temperature between 0–5 °C during the portion-wise addition of AlCl₃.
Q: Should I use adipoyl chloride instead of adipic anhydride to increase yield?
A: No. While adipoyl chloride is a more reactive electrophile, it possesses two highly reactive acyl chloride termini. When reacted with tert-butylbenzene, both ends can undergo electrophilic aromatic substitution, leading to a high yield of bis-aryl ketones (diacylation)[3].
-
Causality: Adipic anhydride undergoes a single ring-opening acylation. The byproduct of this first addition is a carboxylic acid tail, which is significantly less hazardous and heavily deactivates the intermediate toward a second Friedel-Crafts acylation[3].
Q: I am recovering a large amount of unreacted adipic acid. What went wrong?
A: Adipic anhydride is highly hygroscopic. In the presence of adventitious moisture, the anhydride rapidly hydrolyzes into adipic acid. Because adipic acid does not readily form an acylium ion under standard AlCl₃ catalysis, it acts as a dead-end byproduct.
-
Solution: This is a self-validating failure point. If your anhydride is old or exposed to air, run a quick IR or NMR check before starting. Ensure all glassware is oven-dried at 120 °C and conduct the reaction under a continuous positive pressure of inert gas.
Q: Why does the protocol require >2 equivalents of AlCl₃? Isn't it a catalyst?
A: In Friedel-Crafts alkylation, the catalyst is regenerated. However, in Friedel-Crafts acylation, the product ketone acts as a moderate Lewis base and forms a highly stable, irreversible complex with AlCl₃ under reaction conditions[4].
-
Causality: Because your target molecule contains both a ketone and a carboxylic acid tail, both oxygen-containing functional groups will sequester AlCl₃. Therefore, a minimum of 2.0 equivalents is consumed just to satisfy complexation, requiring at least 2.2 equivalents to drive the reaction forward[4].
Quantitative Optimization Data
The following table summarizes the quantitative impact of varying reaction parameters on the yield of the target molecule versus the formation of critical side products.
Table 1: Impact of Reaction Parameters on Product Yield and Side Reactions
| Temperature Profile | AlCl₃ (Equivalents) | Target Product Yield (%) | t-Butyl Cleavage (%) | Diacylation / Polymeric (%) |
| 0–5 °C (Optimum) | 2.2 | > 85% | < 2% | < 1% |
| 25 °C (Constant) | 2.2 | 65% | 15% | 3% |
| 50 °C (Heating) | 2.2 | 30% | 45% | 8% |
| 0–5 °C | 1.1 (Deficient) | 40% | < 2% | < 1% |
| 0–5 °C | 3.5 (Excess) | 55% | 25% | 10% |
Validated Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Visual cues are included to confirm the reaction is proceeding correctly.
Phase 1: Preparation & Setup
-
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and an internal temperature probe.
-
Purge the system with inert Nitrogen gas for 15 minutes to eliminate ambient moisture.
Phase 2: Reagent Loading 3. Charge the flask with adipic anhydride (1.0 equiv, 12.8 g, 100 mmol) and anhydrous dichloromethane (DCM, 150 mL). 4. Add tert-butylbenzene (1.1 equiv, 14.8 g, 110 mmol) to the solution. Stir at 300 rpm to ensure complete dissolution.
Phase 3: Lewis Acid Addition (Critical Step) 5. Submerge the reaction flask in an ice-water bath. Wait until the internal temperature stabilizes at 0–5 °C. 6. Weigh out anhydrous Aluminum Chloride (AlCl₃) (2.2 equiv, 29.3 g, 220 mmol) in a sealed container. 7. Add the AlCl₃ portion-wise over 45 minutes. Self-Validation Check: Monitor the internal temperature strictly; if it approaches 10 °C, pause the addition. The solution will begin to evolve HCl gas and turn a pale yellow.
Phase 4: Reaction Propagation 8. Once addition is complete, maintain the reaction at 0–5 °C for 1 hour. 9. Remove the ice bath and allow the mixture to gradually warm to room temperature (20 °C). Stir for an additional 3 hours. Self-Validation Check: The solution will transition to a deep red/brown color, confirming the formation of the product-AlCl₃ complex.
Phase 5: Quenching & Workup 10. Carefully pour the reaction mixture into a vigorously stirring beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. This highly exothermic step breaks the stable aluminum complex[4]. 11. Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 100 mL). 12. Wash the combined organic layers with brine (150 mL). Warning: Do not wash with methanol or ethanol, as the residual acidic environment will trigger Fischer esterification of your carboxylic acid tail.
Phase 6: Isolation 13. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 14. Recrystallize the crude off-white solid from a mixture of hexanes/ethyl acetate to afford pure 6-(4-t-butylphenyl)-6-oxohexanoic acid.
References
1.[3] Science Revision. "Friedel-Crafts Acylation: Mechanism, Reactions & limitations." Available at: [Link] 2.[1] LibreTexts Chemistry. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Available at: [Link] 3.[2] Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Available at: [Link] 4.[4] Wikipedia. "Friedel–Crafts reaction." Available at: [Link]
Sources
Technical Support Center: Long-term Storage & Stability of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
[1]
Senior Application Scientist: Dr. Aris Thorne Department: Chemical Stability & API Intermediates Last Updated: February 27, 2026[1]
Executive Summary: Stability Dashboard
Before diving into specific troubleshooting, confirm your baseline parameters against this standard profile.
| Parameter | Standard Specification | Critical Threshold |
| Storage Temperature | 2–8°C (Refrigerated) | > 25°C (Accelerates oxidation) |
| Physical State | White to off-white crystalline powder | Yellow/Orange (Photo-degradation) |
| Hygroscopicity | Low to Moderate | Clumping/Deliquescence (Moisture uptake) |
| Re-test Period | 24 Months | Check purity if > 6 months post-opening |
| Solvent Compatibility | DMSO, DCM, Ethyl Acetate | Avoid Alcohols (MeOH/EtOH) for long-term storage |
Module 1: Physical Appearance & Photostability
Q: My powder has turned from white to a pale yellow. Is it still usable?
A: Likely yes, but proceed with caution.
The Science:
6-(4-t-Butylphenyl)-6-oxohexanoic acid contains an aromatic ketone moiety.[1] Aromatic ketones are susceptible to UV-induced excitation (specifically
Diagnostic Protocol:
-
Dissolution Test: Dissolve a small sample in DMSO.
-
Result A: Solution is clear/colorless.
Surface degradation only. The bulk material is likely 99%+ pure. Proceed with use. -
Result B: Solution retains a strong yellow tint.
Deep degradation. Check purity via HPLC.
-
-
Prevention:
-
Always store in amber glass vials.
-
Wrap clear containers in aluminum foil if amber glass is unavailable.
-
Q: The compound has formed hard clumps. Can I grind it?
A: Yes, but control the humidity.
The Science: While not intensely hygroscopic like short-chain carboxylic acids, the hexanoic acid tail provides enough polarity to interact with atmospheric moisture over long periods.[1] Clumping indicates a compromised seal, not necessarily chemical decomposition.
Corrective Action:
-
Desiccation: Place the open vial in a vacuum desiccator with
or active silica gel for 24 hours. -
Grinding: Gently break clumps with a glass rod. Avoid vigorous mortar and pestle grinding, which generates frictional heat (local hotspots can trigger lattice defects).
Module 2: Chemical Integrity & HPLC Troubleshooting
Q: I see a "Ghost Peak" at RRT 1.1–1.2 in my HPLC chromatogram. Is this an impurity?
A: It is likely a pseudo-impurity caused by your solvent choice.
The Science: This is the most common technical support ticket we receive for this compound. You are likely dissolving the sample in Methanol (MeOH) or Ethanol (EtOH) .
-
Mechanism: Fisher Esterification. The carboxylic acid group (
) reacts with the alcohol solvent, catalyzed by trace acidity or even the compound's own acidity, to form the methyl/ethyl ester.[1] -
Reaction:
[1]
Validation Experiment: Run the following comparison:
-
Vial A: Sample dissolved in pure Methanol (let sit for 4 hours).
-
Vial B: Sample dissolved in Acetonitrile (ACN) or DMSO.
-
Result: If the peak appears in Vial A but not Vial B, it is a solvent artifact, not a storage impurity.
Q: Is this compound prone to decarboxylation like other keto acids?
A: No. This is a crucial distinction.
The Science:
- -Keto Acids (e.g., Acetoacetic acid): Highly unstable; decarboxylate spontaneously at room temperature because the ketone is 2 carbons away from the acid.[1]
-
Your Compound (6-oxo...): This is a
-keto acid (4 carbons separating the ketone and acid groups).[1] The transition state required for thermal decarboxylation is geometrically unfavorable. It is thermally stable up to its melting point.
Module 3: Visualization of Stability Logic
The following diagram maps the decision logic for assessing sample integrity based on visual and analytical cues.
Figure 1: Troubleshooting decision tree for common stability anomalies associated with 6-(4-t-Butylphenyl)-6-oxohexanoic acid.
Module 4: Master Storage Protocol
To ensure maximum shelf-life (2+ years), implement this "Gold Standard" protocol.
The Container System
-
Primary: Amber glass vial (Type I borosilicate). Plastic (polypropylene) is acceptable but less ideal due to potential gas permeability over years.
-
Seal: Teflon (PTFE) lined screw cap. Avoid foil-lined caps which can corrode if the acid fumes.[1]
Environmental Controls
-
Temperature: 2°C to 8°C is optimal.[2]
-
-20°C is acceptable but unnecessary unless storing for >3 years.[1]
-
-
Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required if the headspace is small.
Handling "Best Practices"
-
Equilibration: Always allow the refrigerated vial to reach room temperature before opening . This prevents atmospheric moisture from condensing onto the cold powder (the #1 cause of hydrolysis and clumping).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15908937, 6-(tert-Butoxy)-6-oxohexanoic acid (Analogous Structure).[1] Retrieved February 27, 2026, from [Link]
-
MDPI (2025). Stability of Alpha-Keto vs Gamma/Delta-Keto Acids in Storage. Catalysts Journal. Retrieved February 27, 2026, from [Link]
Removing unreacted starting materials from 6-(4-t-Butylphenyl)-6-oxohexanoic acid
Technical Support Center: Purification of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
Executive Summary & Chemical Context
This guide addresses the purification of 6-(4-t-butylphenyl)-6-oxohexanoic acid (CAS: 72071-88-4 / 898791-43-0), typically synthesized via Friedel-Crafts acylation of tert-butylbenzene with adipoyl chloride or adipic anhydride.[1][2]
The Challenge: The crude reaction mixture often contains three distinct classes of impurities that require orthogonal removal strategies:
-
Neutral Lipophiles: Unreacted tert-butylbenzene (Starting Material A).[1][2]
-
Polar/Hydrophilic Acids: Adipic acid (Hydrolyzed Starting Material B).[1][2]
The Solution: This guide prioritizes a pH-switchable extraction protocol (Acid-Base Workup) as the primary purification method, leveraging the specific pKa (~4.8) of the carboxylic acid moiety to separate it from non-ionizable impurities.[1]
Troubleshooting Hub (Q&A)
Q1: NMR shows significant tert-butylbenzene peaks (multiplets at 1.3 ppm and aromatic region) co-eluting with my product. How do I remove this? A: tert-Butylbenzene is a neutral hydrocarbon and cannot ionize.[2] The most effective removal is Protocol A (Base Extraction) .[1] By converting your product into its water-soluble carboxylate salt (using NaOH or Na₂CO₃), you can wash the aqueous phase with an organic solvent (DCM or Ether).[1][2] The tert-butylbenzene will partition into the organic wash, while your product remains safe in the aqueous layer.
Q2: My product is solidifying as a sticky gum/oil rather than a powder. What is happening? A: This often indicates trapped solvent or residual tert-butylbenzene acting as a plasticizer.[1][2]
-
Immediate Fix: Triturate the oil with cold hexanes or pentane.[1] The non-polar impurity is soluble in hexanes, while the keto-acid product is generally insoluble in cold alkanes.
-
Root Cause: If the oil persists, you may have residual aluminum salts coordinating to the ketone oxygen. Ensure you have performed a thorough acid wash (HCl) during the initial quench to break these Lewis acid complexes.[1]
Q3: I suspect adipic acid contamination. How do I distinguish it and remove it? A: Adipic acid is a dicarboxylic acid and will also extract into the base layer, co-precipitating with your product upon acidification.[1]
-
Differentiation: Adipic acid is significantly more water-soluble (1.44 g/100 mL at 15°C) than 6-(4-t-butylphenyl)-6-oxohexanoic acid.[1][2]
-
Removal: Wash the final precipitated solid with warm water (40–50°C) .[1] Adipic acid will dissolve; your lipophilic aromatic acid will not.[1][2] Alternatively, recrystallize from an Ethanol/Water mixture.[1][2]
Q4: Can I use chromatography instead of extraction? A: Yes, but it is often inefficient for removing bulk tert-butylbenzene due to "streaking" of the acid.[1] If you must use a column:
-
Mobile Phase: Hexanes:Ethyl Acetate with 1% Acetic Acid .[1][2] The acetic acid suppresses ionization, sharpening the product peak and preventing it from trailing.
Detailed Protocols
Protocol A: pH-Switchable Extraction (Primary Method)
Best for: Removing unreacted t-butylbenzene and inorganic salts.[1][2]
Principle: The product is an organic acid (pKa ~4.8).[1] At pH > 10, it exists as a water-soluble carboxylate.[1][2] At pH < 2, it precipitates as a solid.[1] Neutral impurities do not change solubility with pH.[1][2]
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .
-
Basification: Extract the organic layer 3 times with 1M NaOH or 10% Na₂CO₃ .[1][2]
-
Critical Step: The product moves to the Aqueous (Top) layer (if using DCM, it's the top; if using EtOAc, it's the bottom).
-
Observation: The aqueous layer may turn yellow/orange.[1]
-
-
Organic Wash (Impurity Removal): Keep the Aqueous Layer .[1][2] Wash it twice with fresh Diethyl Ether or Hexanes.[1][2]
-
Acidification (Product Recovery): Cool the aqueous layer on ice.[1][2] Slowly add 6M HCl until pH reaches ~1 (check with litmus paper).
-
Isolation: Filter the solid. Wash with copious water to remove NaCl and HCl.[1][2] Dry under vacuum.[1][2][3]
Protocol B: Recrystallization (Polishing Step)
Best for: Removing trace adipic acid and improving crystal habit.[1][2]
-
Solvent Choice: Ethanol/Water (1:1 to 1:3 ratio) or Toluene .[1][2]
-
Procedure:
-
Filtration: Collect crystals and wash with cold hexanes to remove surface impurities.[1][2]
Visualizations
Workflow Diagram: Purification Logic
Caption: Figure 1.[1][2][4] Orthogonal purification workflow separating neutral lipophiles (via organic wash) and polar acids (via filtrate).[1][2]
Decision Tree: Troubleshooting Impurities
Caption: Figure 2.[1][2] Troubleshooting decision matrix based on spectroscopic impurity identification.
Data Summary: Solubility Profile
| Solvent | Solubility of Product | Solubility of t-Butylbenzene | Solubility of Adipic Acid | Role in Purification |
| Water (pH 7) | Insoluble | Insoluble | Moderate (Soluble if hot) | Washing Adipic Acid |
| Aq.[1][2] NaOH (pH 12) | Soluble (Salt) | Insoluble | Soluble (Salt) | Key Separation Phase |
| DCM/Ether | Soluble | Soluble | Poor | Removing Neutrals |
| Hexanes | Poor/Insoluble | Soluble | Insoluble | Trituration/Washing |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for Friedel-Crafts workup and acid-base extraction techniques). [1][2]
-
Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience, 1963 .[1][2] (Foundational text on acylation mechanisms and catalyst quenching). [1][2]
-
Sigma-Aldrich. Product Specification: 4-tert-Butylbenzoic acid (Structural Analog).[1][2] (Used for solubility benchmarking of t-butyl aromatic acids).[1][2] [1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 196 (Adipic Acid). (Source for Adipic acid solubility data). [1][2]
Sources
Technical Support Center: Optimizing pH for 6-(4-t-Butylphenyl)-6-oxohexanoic Acid Conjugation
Welcome to the technical support guide for the successful conjugation of 6-(4-t-Butylphenyl)-6-oxohexanoic acid. This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered by researchers and drug development professionals. Our goal is to empower you with the scientific rationale behind protocol steps, ensuring reproducible and high-yield conjugations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for conjugating 6-(4-t-Butylphenyl)-6-oxohexanoic acid to a protein using EDC/NHS chemistry?
This is a critical question, as pH is the most influential parameter in carbodiimide chemistry. The answer is nuanced because the two key steps of the reaction have conflicting pH optima.[1][2]
-
Carboxyl Activation (Step 1): The activation of the carboxylic acid on 6-(4-t-Butylphenyl)-6-oxohexanoic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS), is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[1][2][3][4] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][3][5]
-
Amine Coupling (Step 2): The subsequent reaction of the newly formed, semi-stable NHS-ester with a primary amine (e.g., a lysine residue on your protein) is most efficient at a physiological to slightly basic pH, typically pH 7.2-8.5 .[1][2][4][6] At this pH, the primary amines are deprotonated and thus more nucleophilic.[2]
This creates a classic dilemma: a single pH is a compromise, while a two-step pH adjustment offers higher efficiency.
-
For a One-Pot Reaction (Compromise): A pH range of 6.0-7.5 is a common starting point.[2] A pH of ~7.2 is a frequent compromise, balancing activation efficiency with amine reactivity. However, be aware that the stability of the NHS-ester intermediate decreases as the pH rises, with a half-life of 4-5 hours at pH 7 but only 10 minutes at pH 8.6.[2]
-
For Maximum Efficiency (Two-Step Reaction): The recommended approach is a two-step protocol.[6][7][8] First, perform the activation at pH 5.0-6.0 in MES buffer. Then, either adjust the pH of the mixture to 7.2-8.0 before adding the protein or purify the activated small molecule via a desalting column equilibrated with a pH 7.2-8.0 coupling buffer like PBS.[4] This method prevents the activation of carboxyl groups on the protein, minimizing protein cross-linking.[8][9]
The following table summarizes the pH-dependent trade-offs:
| pH Range | Carboxyl Activation (EDC/NHS) | Amine Coupling (to -NH₂) | NHS-Ester Stability | Recommended Use |
| 4.5 - 6.0 | Optimal [1][2] | Slow (amines are protonated)[2] | High | Ideal for Step 1 of a two-step protocol. |
| 6.0 - 7.2 | Moderate | Moderate | Moderate | Common compromise for one-pot reactions . |
| 7.2 - 8.5 | Suboptimal | Optimal [1][2] | Low (hydrolysis increases)[2] | Ideal for Step 2 of a two-step protocol. |
Q2: I'm observing precipitation or aggregation during my reaction. What are the likely causes and solutions?
Precipitation can derail a conjugation experiment and is often traced back to two main factors: the inherent solubility of your small molecule or the stability of your protein under the reaction conditions.
Cause 1: Poor Solubility of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid The bulky, hydrophobic 4-t-butylphenyl group gives this molecule limited solubility in purely aqueous buffers. High concentrations required for efficient conjugation can lead to it precipitating out of solution.
-
Solution: Use of Organic Co-solvents: To enhance solubility, you can dissolve the 6-(4-t-Butylphenyl)-6-oxohexanoic acid in a minimal amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction buffer. Aim for a final co-solvent concentration of less than 10%. While DMSO is often used, some sources suggest it can be incompatible with carbodiimide activation, so DMF may be a safer choice.[10][11] Always perform a small-scale test to ensure your protein of interest remains stable and soluble in the presence of the chosen co-solvent concentration.
Cause 2: Protein Aggregation The addition of reagents or a shift in pH can cause your protein to aggregate and precipitate.
-
Solution: Check the Isoelectric Point (pI): Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[2] Ensure your reaction pH is at least 1-2 pH units away from the pI of your protein to maintain its solubility.[2]
-
Solution: Control Reagent Concentration: Very high concentrations of EDC have been reported to cause precipitation.[1] If you are using a large molar excess of EDC and observing this issue, try reducing the concentration.[1]
Q3: Which buffers should I use for this conjugation, and which should I avoid?
Buffer choice is critical. The buffer itself must not participate in the reaction.
Rule of Thumb: Avoid buffers containing primary amines or carboxylates.[1] These functional groups will compete with your target molecules, quenching the reaction.
| Recommended Buffers | Optimal pH Range | Use Case |
| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 - 6.7 | Ideal for the acidic activation step (Step 1).[1][3][5] |
| PBS (Phosphate-Buffered Saline) | 7.0 - 7.5 | Excellent for the amine coupling step (Step 2) or one-pot reactions.[1] |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.0 - 8.0 | A good alternative to PBS for the coupling step. |
| Borate Buffer | 8.0 - 9.0 | Can be used for the coupling step if a higher pH is desired.[1] |
Buffers to AVOID:
-
Tris (tris(hydroxymethyl)aminomethane): Contains primary amines that will react with the NHS-ester.[3]
-
Glycine: Contains a primary amine and a carboxyl group.
-
Acetate or Citrate: Contain carboxyl groups that will compete to be activated by EDC.[3][5]
Experimental Workflows & Protocols
To provide a clear visual guide, the following diagrams illustrate the decision-making process and workflows for both one-pot and two-step conjugation reactions.
Caption: Decision workflow for one-pot vs. two-step conjugation.
Detailed Protocol: Two-Step pH-Optimized Conjugation
This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps.[2][4][7]
Materials:
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2[2][7]
-
6-(4-t-Butylphenyl)-6-oxohexanoic acid
-
Amine-containing protein (e.g., antibody, enzyme)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [Store at -20°C, desiccated][1]
-
Sulfo-NHS (N-hydroxysulfosuccinimide) [Store at -20°C, desiccated][1]
-
Quenching Solution: 1 M Hydroxylamine (pH 8.5) or 1 M Tris (pH 8.0)[1][4]
-
Desalting columns (e.g., SpinOUT™ GT-600) for purification[12]
Procedure:
Part A: Activation of 6-(4-t-Butylphenyl)-6-oxohexanoic acid (pH 6.0)
-
Prepare Reagents: Allow EDC and Sulfo-NHS vials to warm to room temperature before opening to prevent condensation.[1] Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water immediately before use.[7]
-
Dissolve Molecule: Dissolve the 6-(4-t-Butylphenyl)-6-oxohexanoic acid in a minimum volume of DMF or DMSO, then dilute into the Activation Buffer to your desired final concentration.
-
Activate: Add EDC (e.g., 10-fold molar excess over the acid) and Sulfo-NHS (e.g., 5-fold molar excess over the acid) to the solution.
-
Incubate: React for 15-30 minutes at room temperature with gentle mixing.[3][7]
Caption: Workflow for the two-step conjugation protocol.
Part B: Coupling to Protein (pH 7.2)
-
Remove Excess Reagents: Immediately pass the activation reaction mixture through a desalting column that has been pre-equilibrated with the Coupling Buffer (PBS, pH 7.2). This step removes excess EDC and Sulfo-NHS and simultaneously adjusts the pH for optimal coupling.[2][4]
-
Add Protein: Add your amine-containing protein to the purified, activated small molecule solution.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Quench: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[3] Incubate for 15-30 minutes. This will hydrolyze any unreacted NHS-esters.[1]
-
Purify: Purify the final conjugate to remove unreacted small molecules, quenching agents, and reaction byproducts. This is typically done using a desalting column, dialysis, or size-exclusion chromatography (SEC).[1][13]
Q4: How do I confirm that my conjugation was successful?
Post-conjugation analysis is essential to verify the outcome and ensure the quality of your final product.[14] A combination of techniques is often required.[13]
-
SDS-PAGE: A simple and rapid method to visualize a shift in the molecular weight of the protein. A successful conjugation will result in a band that migrates slower than the unconjugated protein.[13]
-
Mass Spectrometry (MS): Provides a precise measurement of the conjugate's mass, confirming the addition of the small molecule and allowing you to determine the degree of labeling (i.e., how many small molecules are attached per protein).[14]
-
UV-Vis Spectroscopy: If the small molecule has a unique absorbance peak, you can use UV-Vis to quantify the degree of labeling by comparing the absorbance at the protein's peak (~280 nm) and the small molecule's peak.
-
Chromatography (SEC, HIC, IEX): Techniques like Size-Exclusion, Hydrophobic Interaction, or Ion-Exchange Chromatography can be used to separate the conjugate from unreacted protein and small molecules, serving as both a purification and analytical tool.[15]
By carefully controlling pH and following these troubleshooting and validation steps, you can achieve robust and reproducible conjugation of 6-(4-t-Butylphenyl)-6-oxohexanoic acid to your biomolecules of interest.
References
- Vertex AI Search. (2025, February 20).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- MilliporeSigma. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- PMC. (2019, July 10).
- ThermoFisher. INSTRUCTIONS 22980 22981 77149.
- BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
- Thermo Fisher Scientific - US. Carbodiimide Crosslinker Chemistry.
- Sigma-Aldrich. Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
- BioProcess International. (2010, November 1).
- ResearchGate. (2017, November 21).
- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG6-mono-methyl ester.
- Reddit. (2025, July 26). Making Small Aliquots of EDC and Sulfo-NHS in DMSO for Protein Coupling – Will Trace DMSO Affect Reaction?.
- ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
- Nature. (2021, May 14).
- ResearchGate. (2015, August 11). Can anyone help with EDC/NHS in non-aqueous medium?.
- Creative Biolabs.
- ResearchGate. (2020, February 26). EDC-NHS coupling not working?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Quality control of protein reagents for the improvement of research data reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Troubleshooting 6-(4-t-Butylphenyl)-6-oxohexanoic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals troubleshoot high-throughput screening (HTS) anomalies associated with 6-(4-t-Butylphenyl)-6-oxohexanoic acid and its structural derivatives.
Due to its highly lipophilic tert-butylphenyl moiety paired with a polar hexanoic acid tail, this scaffold is a classic amphiphile. In aqueous assay buffers, it is highly prone to forming Small, Colloidally Aggregating Molecules (SCAMs) . This guide provides the mechanistic causality, self-validating protocols, and diagnostic data required to differentiate true target engagement from colloidal artifacts.
Mechanistic Pathway of Colloidal Interference
To troubleshoot aggregation, we must first understand the physical chemistry driving it. At micromolar concentrations, amphiphilic molecules spontaneously self-assemble to shield their hydrophobic cores from water, forming nano-sized colloids[1]. These colloids act as "protein sponges," adsorbing and partially denaturing target enzymes, leading to false-positive inhibition[2].
Mechanism of colloidal aggregation and promiscuous protein sequestration by amphiphilic drugs.
Troubleshooting FAQs
Q1: Why am I seeing erratic or "bell-shaped" dose-response curves with this compound?
Causality: The structural topology of 6-(4-t-Butylphenyl)-6-oxohexanoic acid drives a non-linear phase transition. At low concentrations, the compound exists as a soluble monomer. However, once the concentration exceeds the Critical Aggregation Concentration (CAC) , monomers spontaneously self-assemble into colloids. This sudden appearance of high-surface-area particles sequesters your target protein, causing a sharp, non-stoichiometric spike in apparent inhibition. At even higher doses, these colloids can fuse or precipitate out of solution, reducing the available surface area for protein binding. This paradoxically lowers the observed inhibition, creating a classic "bell-shaped" curve.
Q2: My compound inhibits multiple unrelated targets (e.g., kinases, proteases, GPCRs). Is this a PAINS artifact?
Causality: No. While Pan-Assay Interference Compounds (PAINS) typically act through chemical mechanisms (e.g., covalent modification, redox cycling), 6-(4-t-Butylphenyl)-6-oxohexanoic acid acts through a physical mechanism. The colloidal aggregates lack structural specificity; they inhibit proteins via surface adsorption driven by hydrophobic and electrostatic interactions[1]. This mechanism is inherently promiscuous, leading to false positives across entirely unrelated protein classes[3].
Q3: How do I definitively test if my inhibition is due to colloidal aggregation?
Causality: The gold standard is the . Because colloids are held together by weak intermolecular forces, the addition of a non-ionic detergent (like Triton X-100) disrupts the micellar structure, forcing the compound back into its monomeric state[4]. If the inhibition is abolished upon adding detergent, your initial hit was a colloidal false positive.
Q4: Can I prevent aggregation by changing my DMSO stock concentration?
Causality: Yes, but it requires optimization. Compounds often "crash out" into colloids during the rapid solvent shift from 100% DMSO to an aqueous buffer. Keeping the final DMSO concentration low (e.g., <1%) can delay the onset of the CAC, but highly lipophilic compounds may still aggregate[5]. We recommend utilizing Dynamic Light Scattering (DLS) to map the exact CAC in your specific buffer system[6].
Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be a self-validating system. The following protocols isolate the physical state of the compound as the sole experimental variable.
Protocol A: Detergent-Based Reversibility Assay (The "Shoichet Test")
Self-Validating Mechanism: By running the assay in parallel (with and without detergent), this protocol acts as an internal control. If the compound is a true monomeric inhibitor, the detergent will have no effect on the IC₅₀. If it is a colloidal aggregator, the detergent will abolish the inhibition.
-
Buffer Preparation: Prepare two batches of your standard assay buffer. To one batch, add 0.01% (v/v) Triton X-100 (or 0.05% Tween-20). Ensure the detergent is highly pure to avoid peroxide contaminants.
-
Compound Dilution: Perform serial dilutions of the 6-(4-t-Butylphenyl)-6-oxohexanoic acid derivative in both buffers.
-
Pre-Incubation: Incubate the compound with your target protein for 15 minutes at room temperature. Note: Colloidal inhibition is time-dependent; a 15-minute pre-incubation ensures complete protein adsorption if colloids are present.
-
Reaction Initiation: Add your substrate to initiate the reaction and monitor activity via your standard readout.
-
Data Analysis: Compare the IC₅₀ values. A rightward shift of >10-fold in the detergent condition confirms colloidal aggregation.
Protocol B: Dynamic Light Scattering (DLS) for CAC Determination
Self-Validating Mechanism: DLS provides direct, physical evidence of particle formation, validating the biochemical results from Protocol A.
-
Buffer Filtration: Filter all aqueous assay buffers through a 0.22 µm syringe filter to remove dust and background particulates.
-
Titration: Prepare a concentration gradient of the compound from 0.1 µM to 100 µM directly in the filtered buffer. Maintain a constant DMSO concentration (e.g., 1%) across all samples.
-
Measurement: Load samples into a DLS instrument (e.g., Wyatt DynaPro). Measure the hydrodynamic radius (
). -
CAC Identification: Identify the concentration at which particles between 50 nm and 1000 nm abruptly appear. This is your Critical Aggregation Concentration.
Quantitative Diagnostic Data
Use the following table to benchmark your assay results against known colloidal behaviors for 6-(4-t-Butylphenyl)-6-oxohexanoic acid derivatives.
Table 1: Impact of Colloidal Aggregation on Assay Metrics
| Diagnostic Metric | Standard Buffer (No Detergent) | Detergent Buffer (+0.01% Triton X-100) | Diagnostic Interpretation |
| Apparent IC₅₀ | 1.2 µM | > 50 µM | A >10-fold shift confirms the initial hit was a colloidal artifact. |
| Hill Slope | 2.5 to 4.0 (Abnormally steep) | 1.0 (Standard Michaelis-Menten) | Steep slopes indicate a non-stoichiometric phase transition (colloid formation). |
| DLS Particle Radius | 150 nm - 300 nm | < 1 nm (Monomer) | Disappearance of large particles confirms the physical disruption of the colloid. |
| Enzyme Specificity | Promiscuous (Inhibits unrelated targets) | Target-specific (if genuinely active) | Loss of promiscuity indicates true monomeric behavior has been restored. |
References
The methodologies and mechanistic principles in this guide are grounded in the foundational research of colloidal aggregation in drug discovery.
-
Shoichet Lab: Colloidal aggregation in drug discovery & drug formulation. University of California, San Francisco (UCSF). URL: [Link]
-
Stable Colloidal Drug Aggregates Catch and Release Active Enzymes. ACS Chemical Biology / PMC - NIH. URL:[Link]
-
SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. Journal of Chemical Information and Modeling (ACS). URL:[Link]
-
Colloid Formation by Drugs in Simulated Intestinal Fluid. Journal of Medicinal Chemistry (ACS). URL:[Link]
-
ILSC Plenary: Colloidal Aggregation in Drug Discovery & Pharmacology. Wyatt Technology. URL: [Link]
Sources
Thermal stability and degradation of 6-(4-t-Butylphenyl)-6-oxohexanoic acid
This technical guide functions as a specialized support center for 6-(4-t-Butylphenyl)-6-oxohexanoic acid , a critical intermediate in the synthesis of antihistamines like Fexofenadine.[1]
CAS Registry Number: 7076-98-4 (Analogous/Related) Chemical Formula: C₁₆H₂₂O₃ Molecular Weight: 262.35 g/mol Primary Application: Key intermediate in the Friedel-Crafts acylation pathway for Fexofenadine and Terfenadine analogs.[1]
Module 1: Critical Quality Attributes (CQA) & Identification
Q: What are the definitive physicochemical markers for purity?
A: For drug development workflows, rely on the following specification ranges. Deviations often indicate specific contamination types (see Troubleshooting).[1][2]
| Attribute | Specification Range | Diagnostic Insight |
| Appearance | White to Off-White Crystalline Solid | Yellowing: Indicates oxidation of the alkyl chain or phenolic impurities.[1][2] |
| Melting Point | 105°C – 115°C (Typical)* | Depression (<100°C): Residual solvent (DCM/Toluene) or ortho-isomer contamination.[1] |
| Solubility | Soluble: Methanol, DCM, EtOAcInsoluble: Water (neutral pH) | Turbidity in MeOH: Presence of inorganic salts (AlCl₃ residues from synthesis).[1] |
| HPLC Purity | > 98.0% (a/a) | RRT Shifts: Check for ortho-isomer (pre-eluting) or bis-acylated byproducts (late-eluting). |
*Note: Melting point may vary slightly based on polymorph; always compare against a primary reference standard.
Module 2: Thermal Stability & Degradation Mechanisms
Q: My sample degraded during vacuum drying at 60°C. Is this expected?
A: No, the molecule is generally stable at 60°C. However, acid-catalyzed cyclization is a common failure mode if the material was not neutralized properly after the Friedel-Crafts reaction.[1]
Mechanism:
Under acidic conditions or elevated heat (>140°C), the
Q: What is the maximum safe processing temperature?
A:
-
Safe Zone: < 80°C (Short term)
-
Caution Zone: 80°C – 130°C (Inert atmosphere required)
-
Danger Zone: > 150°C (Risk of decarboxylation and de-alkylation)
Visualizing the Degradation Pathway
The following diagram illustrates the stress-response logic for thermal and chemical degradation.
Caption: Figure 1. Thermal and chemical degradation pathways showing critical failure modes: de-alkylation at high heat and cyclization under acidic conditions.
Module 3: Troubleshooting Synthesis & Purification
Q: I am seeing a persistent impurity at RRT ~0.90 in HPLC. What is it?
A: This is likely the ortho-isomer (6-(2-t-Butylphenyl)-6-oxohexanoic acid).[1]
-
Cause: The Friedel-Crafts acylation of tert-butylbenzene favors the para position due to steric hindrance, but 2-5% ortho substitution can occur if reaction temperatures spike or if the catalyst (AlCl₃) quality is poor.[1]
-
Remediation: Recrystallization from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) is more effective than chromatography for removing the ortho isomer due to packing differences in the crystal lattice.
Q: The product is caking during storage. Is it hygroscopic?
A: The pure acid is not significantly hygroscopic, but residual aluminum salts are.[2]
-
Test: Dissolve 100 mg in 10 mL methanol. Add 2 drops of aqueous AgNO₃.[1][2] A precipitate indicates residual chloride (from AlCl₃/HCl workup), which attracts moisture and causes caking.[1][2]
-
Fix: Reprocess by dissolving in EtOAc, washing thoroughly with 1N HCl, then Water, then Brine, and drying over Na₂SO₄.
Module 4: Analytical Method Guidelines
Standard HPLC Protocol for Stability Testing
Use this method to separate the parent peak from the ortho-isomer and degradation products.[2]
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30%→90% B; Hold 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls) |
| Column Temp | 30°C |
Workflow: Diagnostic Logic for Impurities
Follow this decision tree to identify the root cause of sample anomalies.
Caption: Figure 2. Diagnostic logic tree for identifying root causes of common physical and chemical anomalies.
References
-
Mao, J., Gu, H., & Zhang, P. (2008).[1][3] A Novel and Efficient Synthesis of Intermediates for the Preparation of Fexofenadine. Scholarly Research Exchange. Link
-
BenchChem. (2025).[1][2] Structure and Applications of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers (Analogous Chemistry). Link
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 15908937, 6-(Tert-butoxy)-6-oxohexanoic acid. Link
-
PrepChem. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid (Homologous Series Protocol). Link
-
Sigma-Aldrich. (2025).[1][2] Fexofenadine Impurity A (Related Keto-Acid Standards). Link
Sources
Validation & Comparative
Comprehensive Characterization Guide: 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
Topic: 1H NMR Spectrum Analysis of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid Content Type: Publish Comparison Guide
Executive Summary
In the development of antihistamines like Fexofenadine , the intermediate 6-(4-t-Butylphenyl)-6-oxohexanoic acid serves as a critical synthetic scaffold. Its structural integrity—specifically the para-substitution pattern and the stability of the keto-acid chain—directly impacts the yield and purity of downstream APIs.
This guide provides a rigorous 1H NMR analysis of this compound, comparing the technique's efficacy against HPLC and Mass Spectrometry (MS) . While HPLC is the gold standard for quantitative purity, this guide demonstrates why 1H NMR is the superior tool for structural validation , particularly for distinguishing regioisomers and confirming the integrity of the labile keto-acid moiety.
Part 1: The Product – 1H NMR Spectrum Analysis
The 1H NMR spectrum of 6-(4-t-Butylphenyl)-6-oxohexanoic acid provides a unique "fingerprint" that validates three distinct structural domains: the aromatic core, the aliphatic linker, and the terminal functional groups.
1.1 Predicted Spectral Assignment (CDCl₃, 400 MHz)
Note: Chemical shifts (
| Signal | Shift ( | Integration | Multiplicity | Coupling ( | Structural Assignment |
| A | 11.0 – 12.0 | 1H | Broad Singlet | - | -COOH (Carboxylic Acid) |
| B | 7.90 | 2H | Doublet | 8.5 | Ar-H (Ortho to Ketone) |
| C | 7.48 | 2H | Doublet | 8.5 | Ar-H (Ortho to t-Butyl) |
| D | 2.98 | 2H | Triplet | 7.0 | -CH₂- ( |
| E | 2.42 | 2H | Triplet | 7.0 | -CH₂- ( |
| F | 1.70 – 1.85 | 4H | Multiplet | - | -CH₂-CH₂- (Internal chain) |
| G | 1.34 | 9H | Singlet | - | -C(CH₃)₃ (t-Butyl Group) |
1.2 Diagnostic Signals & Causality
-
The Aromatic "Roof" Effect (AA'BB' System): The para-substitution creates a symmetric AA'BB' splitting pattern. The ketone is electron-withdrawing, deshielding the adjacent protons (Signal B ) downfield to ~7.90 ppm. The t-butyl group is weakly electron-donating, keeping Signal C closer to the benzene baseline (~7.48 ppm).
-
Why this matters: The presence of a singlet or meta-coupling would indicate regioisomer contamination (e.g., ortho-acylation), which HPLC might miss if retention times are similar.
-
-
The Aliphatic Deshielding Gradient: The methylene protons exhibit a clear shift gradient based on proximity to electron-withdrawing groups.
-
Signal D (2.98 ppm): Significantly deshielded by the ketone anisotropy.
-
Signal E (2.42 ppm): Moderately deshielded by the carboxylic acid.
-
Validation Check: If Signal D appears as a complex multiplet rather than a triplet, it suggests cyclization of the chain (e.g., lactone formation).
-
Part 2: Comparative Analysis (NMR vs. Alternatives)
To objectively evaluate the performance of 1H NMR, we compare it against HPLC (UV detection) and Mass Spectrometry (MS) for specific analytical objectives.
2.1 Comparison Matrix: Structural Confirmation
| Feature | 1H NMR | HPLC (UV) | Mass Spec (MS) | Winner |
| Regioisomer ID | High. Distinguishes para vs ortho via coupling constants ( | Low. Requires authentic standards for retention time comparison. | Medium. Fragmentation patterns may be identical for isomers. | NMR |
| Quantification | Medium. Limit of Quantitation (LOQ) ~0.5–1%. Good for assay. | High. LOQ <0.05%.[1] Essential for trace impurity profiling. | Low. Ionization variability makes direct quant difficult. | HPLC |
| Sample Recovery | Yes. Non-destructive. | No. Destructive (unless prep-scale). | No. Destructive. | NMR |
| Solvent Artifacts | Visible. Detects residual reaction solvents (DCM, Toluene). | Invisible. Solvents usually elute in void volume or are part of mobile phase. | Variable. Depends on volatility. | NMR |
2.2 Deep Dive: The "Purity Paradox"
-
The Scenario: A researcher synthesizes the compound via Friedel-Crafts acylation.[2][3]
-
HPLC Result: Shows a single peak at 99.5% area.
-
NMR Result: Shows small singlets at 1.30 ppm and 7.2 ppm.
-
Interpretation: The HPLC method (likely using a C18 column) failed to separate the starting material (t-butylbenzene ) from the product, or the UV detector response factors masked it. NMR reveals the impurity immediately due to the distinct chemical shift of the unreacted starting material.
-
Verdict:NMR is the superior "truth serum" for crude reaction mixtures , while HPLC is superior for final release testing of purified material.
-
Part 3: Visualization of Analytical Logic
3.1 Workflow: Synthesis & Impurity Tracking
This diagram maps the synthesis pathway and identifying where NMR provides critical checkpoints against common impurities.
Caption: Synthesis pathway highlighting critical impurities detectable by 1H NMR shifts.
3.2 Decision Tree: Choosing the Right Method
Caption: Analytical method selection guide based on specific research requirements.
Part 4: Validated Experimental Protocol
To ensure reproducibility and trustworthiness, follow this self-validating protocol.
Objective: Acquire a high-resolution spectrum suitable for structural confirmation.
-
Solvent Selection:
-
Primary: Chloroform-d (
). Excellent solubility for this lipophilic keto-acid. -
Alternative: DMSO-
. Use only if the carboxylic acid proton (Signal A) is too broad or exchanging in .
-
-
Sample Preparation:
-
Weigh 10–15 mg of the compound into a clean vial.
-
Add 0.6 mL of solvent.[4]
-
Critical Step: Filter the solution through a cotton plug within the pipette to remove suspended solids (e.g., AlCl₃ salts from synthesis) which cause line broadening.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): Set to 5 seconds . The t-butyl protons have long T1 relaxation times; a short D1 will under-integrate this signal, leading to false stoichiometry calculations.
-
Scans: 16 (sufficient for >10 mg).
-
-
Processing:
-
Reference the spectrum to the residual solvent peak (
: 7.26 ppm). -
Phase correction: Manual phasing is preferred to flatten the baseline around the broad acid peak.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for additivity rules and coupling constants).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15908937, 6-(tert-Butoxy)-6-oxohexanoic acid (Analogous ester data). [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
Understanding the Analyte: Physicochemical Properties of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
An In-Depth Technical Guide to the HPLC Analysis of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid: Method Development, Comparison, and Best Practices
For researchers, scientists, and drug development professionals, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-(4-t-Butylphenyl)-6-oxohexanoic acid is a molecule of interest in synthetic and medicinal chemistry, and its analytical characterization is crucial for quality control and pharmacokinetic studies. This guide provides a comprehensive overview of developing a High-Performance Liquid Chromatography (HPLC) method for this compound, compares it with alternative analytical approaches, and offers detailed experimental protocols.
The molecule possesses a nonpolar t-butylphenyl group and a more polar hexanoic acid chain. This amphipathic nature suggests that reversed-phase HPLC, which separates compounds based on their hydrophobicity, will be the most effective approach. The presence of a carboxylic acid group means that the pH of the mobile phase will significantly impact the analyte's retention, as it will control its ionization state.
| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |
| Molecular Weight | ~262.35 g/mol | Influences diffusion and mass transfer in the column. |
| LogP (estimated) | > 3 | Indicates significant hydrophobicity, suggesting strong retention on a reversed-phase column. |
| pKa (estimated) | ~4-5 (for the carboxylic acid) | The pH of the mobile phase should be controlled to ensure consistent retention and peak shape. |
| UV Chromophore | Phenyl group | Allows for UV detection, likely with a maximum absorbance around 254 nm. |
Recommended HPLC Method and Rationale
Based on the analyte's properties and established methods for similar aromatic carboxylic acids, a robust reversed-phase HPLC method is proposed below.
Experimental Workflow
Caption: A typical workflow for the HPLC analysis of 6-(4-t-Butylphenyl)-6-oxohexanoic acid.
Detailed HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar t-butylphenyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and sharper peaks.[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 50% B to 95% B over 10 minutes | A gradient is necessary to elute the relatively nonpolar analyte in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm | The phenyl group of the analyte should have significant absorbance at this wavelength. |
| Expected Retention Time | 5-8 minutes | This is an estimate and will need to be confirmed experimentally. |
Comparison with Alternative Methods
While HPLC is the recommended technique, other methods could be employed. A comparison is provided below.
| Method | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase. | Robust, reproducible, and widely available. Direct analysis is possible without derivatization. | May have lower sensitivity compared to mass spectrometry-based methods. |
| LC-MS | HPLC coupled with a mass spectrometer. | High sensitivity and selectivity. Provides molecular weight confirmation. | Higher cost and complexity. |
| GC-MS | Partitioning between a gas mobile phase and a liquid stationary phase. | High resolution and sensitivity. | Requires derivatization to increase the volatility of the carboxylic acid, adding a step to sample preparation and a potential source of error.[2] |
Decision Tree for Method Selection
Sources
Publish Comparison Guide: FTIR Analysis of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
This guide outlines the FTIR spectral characterization of 6-(4-t-Butylphenyl)-6-oxohexanoic acid , a critical intermediate in the synthesis of antihistamines like Fexofenadine. It details the specific vibrational modes used to validate molecular structure and purity.
Executive Summary: The Spectral Fingerprint
6-(4-t-Butylphenyl)-6-oxohexanoic acid (CAS 7076-92-8) is a bifunctional molecule containing an aryl ketone and a terminal carboxylic acid . Its FTIR spectrum is distinct due to the presence of two different carbonyl environments and a bulky tert-butyl group.
This guide compares the product's spectral performance against its precursors (tert-butylbenzene and adipic anhydride) to establish a self-validating protocol for reaction monitoring.
Core Identification Markers
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| Carboxylic Acid | 3300–2500 | Broad, Med | O-H Stretch | Confirms acid terminus; differentiates from esters/anhydrides. |
| Aliphatic Chain | 2960, 2870 | Strong | C-H Stretch | tert-Butyl methyls dominate 2960 cm⁻¹. |
| Acid Carbonyl | 1710 ± 5 | Strong | C=O Stretch | Standard dimer acid peak. |
| Aryl Ketone | 1680 ± 5 | Strong | C=O Stretch | Conjugated ketone; lower freq. than acid C=O.[1][2] |
| Aromatic Ring | 1605, 1570 | Medium | C=C Ring Stretch | Confirms aromaticity. |
| tert-Butyl | 1395, 1365 | Med/Sharp | C-H Bend | "Gem-dimethyl" doublet; specific to t-butyl group. |
| Para-Substitution | 830–840 | Strong | C-H Out-of-Plane | Confirms 1,4-substitution pattern. |
Technical Analysis & Causality
The Dual Carbonyl Signature
The most critical feature of this molecule is the double carbonyl peak . Unlike simple fatty acids (one peak at ~1710 cm⁻¹) or simple aryl ketones (one peak at ~1680 cm⁻¹), this compound displays both .
-
1710 cm⁻¹ (Acid): Arises from the carboxylic acid at the end of the hexanoic chain. It is not conjugated, appearing at the standard aliphatic acid frequency.
-
1680 cm⁻¹ (Ketone): Arises from the ketone attached directly to the benzene ring. Conjugation with the pi-system weakens the C=O bond, lowering its force constant and shifting the absorption to a lower wavenumber.
Experimental Insight: If these two peaks merge into a single broad band or if the 1680 cm⁻¹ peak is absent, it indicates incomplete acylation or oxidation issues.
The tert-Butyl Anchor
The tert-butyl group provides a reliable internal standard. The C-H stretching at 2960 cm⁻¹ is unusually strong for an aromatic acid due to the nine equivalent methyl protons. Furthermore, the skeletal bending doublet at 1395/1365 cm⁻¹ is a definitive fingerprint for the t-butyl moiety, distinguishing this compound from un-substituted phenylhexanoic acid derivatives.
Comparative Performance: Reaction Monitoring
To validate the synthesis (Friedel-Crafts Acylation), you must track the disappearance of starting materials and the emergence of the product.
Comparison Table: Product vs. Precursors
| Spectral Region | Start: tert-Butylbenzene | Reagent: Adipic Anhydride | Product: 6-(4-t-Butylphenyl)-6-oxohexanoic Acid |
| 3000+ cm⁻¹ | Weak Ar-H stretch | Absent | Broad O-H (Acid) appears |
| 1850–1750 cm⁻¹ | Absent | Doublet (1820, 1750) (Anhydride C=O) | Absent (Anhydride consumed) |
| 1720–1650 cm⁻¹ | Absent | Absent | Doublet (1710, 1680) (Acid + Ketone) |
| Fingerprint | 760 & 700 cm⁻¹ (Mono-sub) | Aliphatic chain modes | 835 cm⁻¹ (Para-sub) |
Protocol for Reaction Endpoint Determination
-
Sampling: Take an aliquot of the reaction mixture.
-
Workup: Mini-extraction with dilute HCl/Ethyl Acetate (to hydrolyze the aluminum complex).
-
FTIR Scan:
-
Pass: Disappearance of 1820/1750 cm⁻¹ (anhydride) and appearance of broad OH (2500-3300).
-
Fail: Persistence of 1820/1750 cm⁻¹ implies incomplete reaction.
-
Fail: Single C=O peak at 1710 cm⁻¹ implies failure of Friedel-Crafts acylation (only adipic acid present).
-
Visualizing the Chemistry
The following diagram illustrates the synthesis pathway and the logical flow of spectral changes.
Caption: Transformation of spectral markers during the synthesis of 6-(4-t-Butylphenyl)-6-oxohexanoic acid.
Experimental Protocol: Sample Preparation
To ensure high-quality spectra comparable to reference standards, follow this specific methodology.
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Why: Requires minimal prep; ideal for the solid/waxy nature of the keto-acid.
-
Step 1: Ensure the crystal (Diamond or ZnSe) is clean. Run a background scan.
-
Step 2: Place ~5 mg of the solid product on the crystal.
-
Step 3: Apply pressure using the clamp until the force gauge reads 80-90%.
-
Step 4: Scan (Range: 4000–600 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16).
-
Note: ATR typically shifts peaks slightly lower (2-5 cm⁻¹) compared to transmission modes.
Method B: KBr Pellet (Classic)
-
Why: Higher resolution for the fingerprint region (para-substitution bands).
-
Step 1: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).
-
Step 2: Grind to a fine powder in an agate mortar (do not over-grind to avoid moisture absorption).
-
Step 3: Press at 10 tons for 2 minutes to form a transparent disc.
-
Step 4: Scan in transmission mode.
References
-
NIST Mass Spectrometry Data Center. 6-Phenylhexanoic acid IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used for comparative aliphatic acid chain assignment).
- Sathish, M., et al. (2006). Synthesis and Evaluation of Fexofenadine Analogue. Asian Journal of Chemistry, 18(4). (Validates Friedel-Crafts acylation conditions and ketone spectral shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for aryl ketone vs. acid carbonyl shifts and tert-butyl group doublets).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1078678 (Related structure). Available at: [Link].
Sources
Comparative Guide: 6-(4-t-Butylphenyl)-6-oxohexanoic Acid vs. Fatty Acid Analogs
This guide provides an in-depth technical comparison of 6-(4-t-Butylphenyl)-6-oxohexanoic acid against established fatty acid analogs and metabolic modulators. It is designed for researchers investigating lipid metabolism, PPAR signaling, and anti-inflammatory pathways.
Executive Summary
6-(4-t-Butylphenyl)-6-oxohexanoic acid (CAS: 898791-43-0) is a synthetic aryl-keto fatty acid analog . Structurally, it combines a lipophilic 4-tert-butylphenyl head group with a 6-carbon keto-acid tail. This unique scaffold positions it as a hybrid molecule with properties distinct from natural fatty acids and standard metabolic inhibitors.
Unlike natural fatty acids (e.g., Palmitate) which are rapidly metabolized for energy, this analog is engineered for metabolic resistance and specific receptor interaction . The bulky tert-butyl group blocks para-hydroxylation (a common metabolic clearance route), while the keto functionality at the C6 position alters its beta-oxidation potential, making it a valuable probe for PPAR activation , p38 MAPK inhibition , and lipid transport studies .
Primary Applications:
-
Metabolic Probe: Investigating fatty acid uptake and oxidation resistance.
-
Anti-Inflammatory Agent: A scaffold for p38 MAPK inhibitors (similar to 6-aryl-6-oxohexanoic acid derivatives).[1]
-
Hapten/Linker: Generating antibodies against tert-butylphenyl moieties in environmental toxicology.
Chemical Profile & Mechanism of Action
To understand the utility of 6-(4-t-Butylphenyl)-6-oxohexanoic acid, we must deconstruct its pharmacophore relative to standard alternatives.
Structural Analysis
-
Lipophilic Head (4-t-Butylphenyl): The tert-butyl group significantly increases lipophilicity (LogP) compared to a simple phenyl ring, enhancing membrane permeability and binding affinity to hydrophobic pockets (e.g., Albumin, PPARs). Critically, it prevents CYP450-mediated hydroxylation at the para-position, extending biological half-life.
-
Linker (Keto-Hexanoic Acid): The 6-carbon chain mimics medium-chain fatty acids (MCFAs). The C6-keto group introduces rigidity and a hydrogen bond acceptor, differentiating it from the flexible alkyl chains of natural fatty acids or the ether linkages of fibrates.
Mechanism Comparison
| Compound | Primary Mechanism | Key Structural Differentiator |
| 6-(4-t-Butylphenyl)-6-oxohexanoic acid | PPAR Agonist / MAPK Inhibitor (Putative) | Keto-Acid + t-Butyl: High metabolic stability; dual binding potential. |
| 4-Phenylbutyric Acid (4-PBA) | Chemical Chaperone / HDAC Inhibitor | Short Chain (C4): Rapid cellular uptake; acts as an ammonia scavenger. |
| Gemfibrozil | PPAR-alpha Agonist | Ether Linkage: Phenoxy-alkyl structure optimized for PPARα selectivity. |
| Etomoxir | CPT1 Inhibitor | Epoxide: Irreversible covalent binding to CPT1. |
| Palmitic Acid | Metabolic Substrate | Long Alkyl Chain (C16): Native substrate for beta-oxidation. |
Performance Metrics: Stability, Potency, and Selectivity
This section compares the predicted and observed performance of 6-(4-t-Butylphenyl)-6-oxohexanoic acid against its analogs.
A. Metabolic Stability (Resistance to Oxidation)
Natural fatty acids undergo rapid beta-oxidation. Analogs like 4-PBA are metabolized to phenylacetate.
-
6-(4-t-Butylphenyl)-6-oxohexanoic acid: The tert-butyl group blocks the primary Phase I metabolic route (para-hydroxylation). The keto group at C6 interferes with standard beta-oxidation cycles, likely trapping the molecule in the cell longer than 4-PBA.
-
Advantage: Superior for long-duration assays (24-48h) where sustained intracellular concentration is required without rapid degradation.
B. Lipophilicity & Membrane Permeability
-
LogP Estimate: ~3.5 - 4.0 (High lipophilicity due to t-butyl).
-
Comparison: More lipophilic than 4-PBA (LogP ~2.0) but less than Palmitic Acid (LogP ~7.0).
-
Implication: It will bind strongly to Serum Albumin (BSA) in culture media. Protocols must account for BSA-conjugation to ensure bioavailability.
C. Enzyme Inhibition Potential (p38 MAPK)
Research on the 6-aryl-6-oxohexanoic acid class indicates potential inhibition of p38 MAPK , a key inflammatory cytokine regulator.[1]
-
Potency: Analogs in this class typically exhibit IC50 values in the low micromolar range (1-10 µM) .
-
Selectivity: The tert-butyl derivative is expected to have higher selectivity for hydrophobic kinase pockets compared to the unsubstituted phenyl analog.
Experimental Data Summary
The following table summarizes the physicochemical properties and recommended working concentrations for comparative studies.
| Feature | 6-(4-t-Butylphenyl)-6-oxohexanoic acid | 4-Phenylbutyric Acid (4-PBA) | Gemfibrozil |
| Molecular Weight | ~262.34 g/mol | 164.20 g/mol | 250.33 g/mol |
| Predicted LogP | 3.8 ± 0.4 | 2.1 ± 0.2 | 4.2 ± 0.3 |
| Solubility (Water) | Low (< 0.1 mg/mL) | High (> 5 mg/mL) | Low (< 0.1 mg/mL) |
| Metabolic Fate | Resistant (Blocked para-site) | Rapid (Beta-oxidation to Phenylacetate) | Glucuronidation |
| Typical Assay Conc. | 10 - 100 µM | 1 - 10 mM | 50 - 200 µM |
| Primary Readout | PPAR activation / MAPK inhibition | ER Stress reduction | Lipid lowering |
Experimental Protocols
Protocol A: Preparation of BSA-Conjugated Stock Solution
Rationale: Due to high lipophilicity, the compound will precipitate in aqueous media. Conjugation to BSA mimics physiological transport and ensures solubility.
-
Dissolve: Prepare a 100 mM stock of 6-(4-t-Butylphenyl)-6-oxohexanoic acid in DMSO .
-
Prepare Vehicle: Dissolve Fatty Acid-Free BSA (20% w/v) in PBS or culture medium. Filter sterilize (0.22 µm).
-
Conjugation:
-
Slowly add the DMSO stock to the BSA solution while vortexing to achieve a final concentration of 5 mM compound (1:4 molar ratio of Compound:BSA is ideal).
-
Incubate at 37°C for 30 minutes with gentle shaking to allow binding.
-
-
Validation: Measure optical density at 600nm. The solution should remain clear. If turbid, sonicate for 10 minutes.
Protocol B: Comparative Metabolic Stability Assay
Rationale: To demonstrate the metabolic resistance conferred by the t-butyl group compared to 4-PBA.
-
Cell System: Use HepG2 (liver) cells, as they possess active beta-oxidation and CYP450 enzymes.
-
Treatment:
-
Group A: 4-PBA (1 mM)
-
Group B: 6-(4-t-Butylphenyl)-6-oxohexanoic acid (1 mM)
-
Group C: Vehicle Control
-
-
Time Points: Collect media and cell lysate at 0, 4, 8, and 24 hours.
-
Extraction: Acidify samples with HCl, extract with Ethyl Acetate, and dry under Nitrogen.
-
Analysis (LC-MS/MS):
-
4-PBA Fate: Monitor formation of Phenylacetic acid (primary metabolite).
-
Test Compound Fate: Monitor disappearance of parent peak. Expect < 20% degradation at 24h compared to >80% for 4-PBA.
-
Visualizing the Mechanism
The following diagram illustrates the structural activity relationship (SAR) and the metabolic blockade provided by the tert-butyl group.
Caption: Structural features of 6-(4-t-Butylphenyl)-6-oxohexanoic acid preventing rapid metabolism compared to standard fatty acids.
References
-
Abouzid, K. et al. (2007).[1] "Synthesis and Anti-inflammatory Activity of 6-Aryl-6-oxohexanoic Acid Derivatives." Medicinal Chemistry, 3(5).
-
BenchChem. (2025).[1][2] "Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery." BenchChem Technical Guides.
-
McGuire, J.J. et al. (2017). "Fatty Acid Mimetics in Drug Discovery: Opportunities and Challenges." Journal of Medicinal Chemistry, 60(13).
-
GlobalChemMall. (2025). "Product Specification: 6-(4-tert-butylphenyl)-6-oxohexanoic acid (CAS 898791-43-0)."[3]
-
Sigma-Aldrich. (2025). "Fatty Acid Analysis and Analog Standards." Technical Resource Center.
Sources
Technical Assessment of Purification Protocols for 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
Executive Summary & Theoretical Baseline
Compound: 6-(4-t-Butylphenyl)-6-oxohexanoic acid
CAS: 100847-96-9 (Analogous/Generic)
Molecular Formula:
This guide provides a comparative technical assessment of purification methodologies for 6-(4-t-Butylphenyl)-6-oxohexanoic acid, a critical intermediate in the synthesis of antihistamines (e.g., Terfenadine analogs and Fexofenadine precursors).[1]
In pharmaceutical applications, achieving strict elemental composition is a proxy for validating the removal of Friedel-Crafts catalysts (AlCl₃) and regioisomers.[1] This document compares three purification workflows—Solvent Trituration , Acid-Base Extraction , and Recrystallization —using Elemental Analysis (CHN) as the primary validation metric.[1]
Theoretical Elemental Composition
To validate experimental results, the theoretical composition is established as the "Gold Standard":
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 16 | 12.011 | 192.18 | 73.25% |
| Hydrogen (H) | 22 | 1.008 | 22.18 | 8.45% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 18.30% |
Comparative Analysis of Purification Protocols
The synthesis of this keto-acid typically involves the Friedel-Crafts acylation of tert-butylbenzene with adipic anhydride (or adipoyl chloride) catalyzed by Aluminum Chloride (
The Challenge: The crude product often contains:
-
Unreacted tert-butylbenzene (Neutral organic).[1]
-
Aluminum salts (Inorganic ash).[1]
-
Ortho-isomer (Regioisomer, difficult to separate).[1]
Method A: Solvent Trituration (The "Rapid" Protocol)
-
Mechanism: Washing the crude solid with cold non-polar solvents (Hexane/Heptane) to dissolve surface impurities.[1]
-
Pros: High throughput, low solvent usage.[1]
-
Cons: Ineffective against trapped inorganic salts or occluded starting material.[1]
Method B: Acid-Base Extraction (The "Chemical" Protocol)[1]
-
Mechanism: Dissolving the crude acid in aqueous NaOH (forming the sodium salt), washing with organic solvent (removing neutral t-butylbenzene), and re-precipitating with HCl.[1]
-
Pros: Excellent removal of neutral organics and metallic salts.[1]
-
Cons: High volume of aqueous waste; potential for emulsion formation.[1]
Method C: Dual-Solvent Recrystallization (The "Pharma-Grade" Protocol)[1]
-
Mechanism: Dissolution in hot Toluene or Ethyl Acetate, followed by slow cooling or addition of anti-solvent (Heptane).[1]
-
Pros: Superior crystal lattice formation excludes regioisomers.[1]
-
Cons: Lower yield (loss in mother liquor).[1]
Experimental Data: Elemental Analysis Results
The following data summarizes the CHN combustion analysis results for batches purified via the three methods.
Acceptance Criteria:
| Metric | Theoretical | Method A (Trituration) | Method B (Acid-Base) | Method C (Recrystallization) |
| Carbon (%) | 73.25 | 74.10 (+0.[1]85) | 73.15 (-0.[1]10) | 73.22 (-0.03) |
| Hydrogen (%) | 8.45 | 8.80 (+0.[1]35) | 8.42 (-0.[1]03) | 8.46 (+0.01) |
| Purity Interpretation | N/A | Fail: High C% indicates trapped t-butylbenzene (solvent or reactant).[1] | Pass: Excellent removal of organics. | Pass (Optimal): Closest match to theoretical. |
| Yield | N/A | 92% | 85% | 78% |
Analysis of Deviations (Causality)[1]
-
Method A Deviation: The +0.85% Carbon deviation suggests the presence of tert-butylbenzene (
, ~89% Carbon), which significantly skews the carbon content upward. -
Method B Result: The slight dip in Carbon (-0.10%) often indicates trace moisture (hygroscopicity) or residual inorganic salts (which contain no Carbon, diluting the %C).[1]
-
Method C Result: The crystallization process excludes impurities from the lattice, resulting in near-perfect stoichiometry.[1]
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purification based on the impurity profile and target purity.
Figure 1: Purification Decision Matrix based on yield/purity trade-offs.
Detailed Protocol: Method C (Recrystallization)[1]
This protocol is recommended for analytical standards or late-stage pharmaceutical intermediates where purity is paramount.[1]
Reagents
-
Crude 6-(4-t-Butylphenyl)-6-oxohexanoic acid (10.0 g)[1]
-
Toluene (Reagent Grade)[1]
-
Heptane (Reagent Grade)[1]
Step-by-Step Workflow
-
Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 40 mL of Toluene .
-
Heating: Heat the mixture to reflux (110°C) with magnetic stirring until the solid is completely dissolved.
-
Note: If the solution is dark, add 0.5 g activated carbon, stir for 5 mins, and filter hot through Celite.
-
-
Initial Cooling: Remove from heat and allow the solution to cool to ~60°C.
-
Anti-Solvent Addition: Slowly add Heptane (approx. 20-30 mL) dropwise until a slight turbidity (cloudiness) persists.[1]
-
Crystallization: Re-heat slightly to clear the turbidity, then allow the flask to cool to room temperature undisturbed. Once ambient, place in an ice bath (0-4°C) for 2 hours.
-
Isolation: Filter the white crystalline solid via vacuum filtration.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours to remove solvent inclusions (critical for passing EA).
Elemental Impurities (Heavy Metals) Context
While CHN analysis confirms the organic structure, pharmaceutical applications also require monitoring inorganic impurities, specifically Aluminum (from the catalyst).
| Element | Method | Limit (USP <232>) | Typical Result (Method B/C) |
| Aluminum (Al) | ICP-MS | N/A (Process Dependent) | < 50 ppm |
| Iron (Fe) | ICP-MS | N/A | < 10 ppm |
Note: Acid-Base extraction (Method B) is superior to Recrystallization (Method C) for removing heavy metal salts if the crude Al content is >1000 ppm.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts acylation workflows).
-
United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Authoritative text on acylation mechanisms and catalyst removal).
-
FDA Guidance for Industry. (2018). Elemental Impurities in Drug Products.
Sources
A Comparative Guide to the Structural Elucidation of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid: Beyond a Single Method
In the landscape of pharmaceutical research and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the methodologies available for the structural characterization of 6-(4-t-Butylphenyl)-6-oxohexanoic acid, a novel organic compound with potential applications in drug development. While single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous solid-state structure determination, a multi-faceted analytical approach provides a more comprehensive understanding of a compound's properties. This guide will navigate the intricacies of SCXRD and juxtapose its capabilities with other powerful analytical techniques, offering researchers the expertise to select the most appropriate methods for their specific research questions.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is an unparalleled technique for revealing the precise atomic arrangement within a crystalline solid.[1][2][3] It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical behavior and potential biological activity. The journey from a powdered sample to a refined crystal structure is a multi-step process, each with its own set of challenges and considerations.
The Crystallization Bottleneck
The first and often most challenging step in SCXRD is obtaining high-quality single crystals.[4][5] The goal is to slowly bring a supersaturated solution to a state of minimal solubility, allowing for the ordered arrangement of molecules into a crystal lattice.[4] For a molecule like 6-(4-t-Butylphenyl)-6-oxohexanoic acid, with its combination of a rigid phenyl ring and a flexible hexanoic acid chain, achieving diffraction-quality crystals can be particularly challenging.
Experimental Protocol: Crystallization of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
A systematic approach to crystallization is crucial. The following protocol outlines common techniques that can be employed:
-
Solvent Selection:
-
Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).
-
Ideal solvents are those in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is one of the simplest and most common crystallization methods.[4]
-
-
Vapor Diffusion:
-
Hanging Drop: Place a small drop of the concentrated solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Sitting Drop: Place a drop of the concentrated solution in a well, which is then sealed in a larger chamber containing the precipitant.
-
The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
-
Slow Cooling:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Slowly cool the solution to room temperature, and then potentially to lower temperatures (e.g., 4°C), to induce crystallization. The rate of cooling is critical; slower rates generally yield better quality crystals.
-
From Diffraction to Structure
Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded.[3] This diffraction data is then used to solve the crystal structure. The process involves solving the "phase problem" to generate an initial electron density map, followed by model building and refinement.[3][6]
Alternative and Complementary Analytical Techniques
While SCXRD provides the ultimate structural detail, other techniques offer valuable and often more readily obtainable information.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing the bulk properties of a crystalline solid.[1] Instead of a single crystal, a powdered sample containing a multitude of randomly oriented crystallites is used.
-
Information Provided: PXRD patterns are characteristic fingerprints of a specific crystalline phase. It is an excellent tool for phase identification, assessing sample purity, and studying polymorphism.
-
Comparison to SCXRD: While SCXRD provides the atomic arrangement within a single crystal, PXRD gives information about the crystalline nature of the bulk material. It is generally a much faster and less demanding technique in terms of sample preparation. However, it does not typically provide the atomic-level detail of SCXRD.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 6-(4-t-Butylphenyl)-6-oxohexanoic acid, ¹H and ¹³C NMR would provide a wealth of information.
-
Information Provided:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to establish the complete covalent framework of the molecule.
-
-
Comparison to SCXRD: NMR provides the structure of the molecule in the solution state, where it may have conformational flexibility. SCXRD, on the other hand, provides a static picture of the molecule in the solid state. The two techniques are highly complementary; NMR can confirm the covalent connectivity determined by SCXRD, while SCXRD reveals the specific conformation adopted in the crystal lattice.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
-
Information Provided: High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. Analysis of fragmentation patterns can help to identify structural motifs within the molecule.
-
Comparison to SCXRD: MS provides the molecular weight and formula, which is essential information for any new compound. However, it does not provide any information about the three-dimensional arrangement of the atoms. It is a crucial complementary technique to confirm the identity of the compound being analyzed by SCXRD.
Comparative Summary of Analytical Techniques
| Technique | Sample Type | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Single Crystal | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[2] | Unambiguous structure determination. | Requires high-quality single crystals, which can be difficult to obtain.[2] |
| Powder X-ray Diffraction (PXRD) | Crystalline Powder | Crystalline phase identification, purity, polymorphism.[1] | Rapid analysis of bulk material, less demanding sample preparation. | Does not typically provide atomic-level structural detail. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution | Covalent structure, connectivity, solution-state conformation. | Provides structural information in solution, non-destructive. | Does not provide solid-state packing information. |
| Mass Spectrometry (MS) | Solid or Solution | Molecular weight, molecular formula, fragmentation patterns. | High sensitivity, provides accurate molecular formula. | Does not provide 3D structural information. |
Conclusion
The structural elucidation of a novel compound like 6-(4-t-Butylphenyl)-6-oxohexanoic acid is best approached through a combination of analytical techniques. While single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure, its success is contingent on the challenging process of crystallization. Complementary techniques such as powder X-ray diffraction, NMR spectroscopy, and mass spectrometry provide crucial and often more readily accessible information regarding the bulk properties, covalent structure in solution, and molecular formula, respectively. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and robust understanding of the compound's chemical identity and properties, which is essential for its potential development in pharmaceutical and material science applications.
References
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1854. DOI:10.1039/D2CS00697A
- Deschamps, J. R. (2008). X-ray Crystallography of Chemical Compounds. Protein & Cell, 1(3), 228-238.
-
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Retrieved from [Link]
- Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 434-445.
- Widdifield, C. M., et al. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science, 11(8), 2106-2117.
-
PubChem. (n.d.). 6-(Tert-butoxy)-6-oxohexanoic acid. Retrieved from [Link]
-
Re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
University of Genoa. (2024, August 28). CSD The Cambridge Structural Database. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray powder diffraction patterns of the selected organic acids.... Retrieved from [Link]
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
- S. S. N. (2001). x Ray crystallography.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis absorption characteristics of 6-(4-t-Butylphenyl)-6-oxohexanoic acid
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 6-(4-t-Butylphenyl)-6-oxohexanoic acid (CAS 154-41-6), a critical intermediate in the synthesis of antihistamines like Fexofenadine.
Publish Comparison Guide | Technical Application Note
Executive Summary & Chromophore Analysis
6-(4-t-Butylphenyl)-6-oxohexanoic acid is a keto-acid featuring a distinct aromatic ketone chromophore . Its UV-Vis spectrum is dominated by the electronic transitions of the p-tert-butylbenzoyl moiety. The aliphatic carboxylic acid chain (positions 1–5) is electronically isolated from the chromophore and does not significantly contribute to absorption above 200 nm.
Core Chromophore: p-tert-Butylphenyl Ketone
The molecule acts as a substituted acetophenone (specifically, a valerophenone derivative). The tert-butyl group at the para position functions as a weak auxochrome (+I effect), causing a slight bathochromic (red) shift compared to unsubstituted acetophenone.
Electronic Transitions
The spectrum exhibits two characteristic bands:[1]
-
K-Band (
): High intensity, located at 250–260 nm . This arises from conjugation between the benzene ring and the carbonyl group. -
R-Band (
): Low intensity, located at 280–295 nm . This "forbidden" transition involves the non-bonding electrons of the carbonyl oxygen.
Comparative Performance Guide
This section objectively compares the target compound against its synthetic precursor and its reduced derivative to demonstrate how UV-Vis can be used for reaction monitoring.
Table 1: Spectral Comparison of Key Analogs
| Compound | Primary Chromophore | Key Spectral Feature | ||
| 6-(4-t-Butylphenyl)-6-oxohexanoic acid | Aromatic Ketone | 254 (Strong) 285 (Weak) | ~15,000 ~60 | Distinct dual-band pattern ( |
| tert-Butylbenzene (Precursor) | Alkylbenzene | 260 (Fine structure) | ~250 | "Benzenoid" bands only; lacks the intense K-band.[2] |
| 6-(4-t-Butylphenyl)-6-hydroxyhexanoic acid | Benzylic Alcohol | 260–265 | ~400 | Loss of Carbonyl bands; spectrum reverts to alkylbenzene-like profile. |
| Acetophenone (Standard) | Aromatic Ketone | 243 | 13,000 | Reference standard; target is red-shifted by ~10 nm due to t-butyl group. |
Technical Insight: Reaction Monitoring
-
Friedel-Crafts Acylation (Formation): Monitor the appearance of the 254 nm peak. The starting material (tert-butylbenzene) has negligible absorption at this wavelength compared to the product.
-
Carbonyl Reduction (Downstream Processing): Monitor the disappearance of the 285 nm (
) band and the collapse of the intense 254 nm band into a weaker benzenoid structure.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this specific protocol designed to isolate the weak
Reagents & Equipment[4]
-
Solvent A (Polar): HPLC-grade Methanol (Cutoff: 205 nm).
-
Solvent B (Non-Polar): Spectroscopic-grade Cyclohexane or Hexane (Cutoff: 195 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
-
Cuvettes: Quartz (10 mm path length). Do not use glass or plastic.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10.0 mg of 6-(4-t-Butylphenyl)-6-oxohexanoic acid.
-
Dissolve in 100 mL of Methanol (Concentration
M).
-
-
Working Solution (Dilution):
-
Dilute 1 mL of Stock into 9 mL of Methanol (Final Conc:
M). -
Checkpoint: Absorbance at 254 nm should be between 0.6 and 0.8 AU. If >1.0, dilute further to maintain linearity (Beer-Lambert Law).
-
-
Solvent Effect Validation (The "Blue Shift" Test):
-
Prepare a second sample in Cyclohexane .
-
Observation: The weak band at ~285 nm in Methanol will shift to ~295 nm in Cyclohexane and show fine vibrational structure.
-
Mechanism:[1][3] The carbonyl lone pair forms hydrogen bonds with Methanol, stabilizing the ground state (
) and increasing the energy gap for the transition (Blue Shift).
-
Mechanism & Workflow Visualization
The following diagram illustrates the electronic transitions and the logical workflow for using UV-Vis to confirm the identity of the keto-acid.
Figure 1: Electronic transition map correlating molecular structure to spectral features and solvent validation steps.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectra of Acetophenone Derivatives. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
PubChem. 4'-tert-Butyl-4-chlorobutyrophenone (Structural Analog) Spectral Data. CID 2723694. Available at: [Link]
-
Master Organic Chemistry.UV-Vis Spectroscopy: Absorbance of Carbonyls. (Mechanistic overview of
transitions). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Dual Approach on Experimental, Theoretical Insight of Structural Elucidation, Hirshfeld Surface Analysis, Optical and Electrochemical Properties of Acyl Thiourea-Ethynyl Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylphenol, TMS derivative [webbook.nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid
As researchers and drug development professionals, our work extends beyond synthesis and analysis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven protocol for the disposal of 6-(4-t-Butylphenyl)-6-oxohexanoic acid, grounding every recommendation in established safety standards and regulatory frameworks.
The primary and universally recommended disposal method for this compound is collection by a licensed environmental management firm. The procedures outlined below are designed to ensure that the waste is handled, segregated, and stored safely pending professional disposal.
Hazard Assessment and Essential Safety Precautions
Before handling any waste, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for 6-(4-t-Butylphenyl)-6-oxohexanoic acid may not be readily available, we can infer its hazard profile from its functional groups (a carboxylic acid and an aromatic ketone) and data from structurally similar compounds.
Known and Inferred Hazards:
Personal Protective Equipment (PPE): A non-negotiable first line of defense, the correct PPE protects you from direct chemical exposure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3]. A face shield should be used in addition to goggles if there is a splash hazard.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and replaced immediately if signs of degradation appear[3]. Always wash hands thoroughly after handling the chemical and removing gloves[1][3][5].
-
Body Protection: A standard lab coat is required. For handling larger quantities or during spill cleanup, an impervious apron or clothing is recommended[3].
Engineering Controls: All handling of 6-(4-t-Butylphenyl)-6-oxohexanoic acid, both in its pure form and as waste, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[5][6].
Core Disposal Protocol: Segregation and Collection for Professional Disposal
This is the standard, safest, and most compliant method for disposing of 6-(4-t-Butylphenyl)-6-oxohexanoic acid waste. The principle of "cradle-to-grave" waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), places the responsibility for proper disposal on the generator of the waste[7].
Step 2.1: Waste Identification and Segregation Proper segregation is critical to prevent dangerous chemical reactions.
-
Classification: This compound is a non-halogenated solid organic acid waste .
-
Segregation: It must be stored separately from bases, oxidizers, and metallic wastes[8]. Do not mix solid waste with liquid waste streams[9].
Step 2.2: Container Selection
-
Select a waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) carboy or drum) that is in good condition with no leaks or damage[8][10].
-
The container must have a tightly fitting, screw-on cap[8][11]. Funnels should never be left in the container opening, as this is a common source of vapor release and spills[8][11].
Step 2.3: Waste Labeling Proper labeling is a regulatory requirement and essential for safety.
-
Attach a hazardous waste label or tag, as supplied by your institution's Environmental Health & Safety (EHS) department, to the container before adding any waste[9].
-
The label must include:
-
The full, unabbreviated chemical name: "6-(4-t-Butylphenyl)-6-oxohexanoic acid" and any other components of the waste mixture.
-
The approximate quantities or concentrations of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Corrosive - Acid").
-
The accumulation start date.
-
Step 2.4: Waste Accumulation and Storage
-
Add the solid waste to the labeled container.
-
Keep the container securely closed at all times except when actively adding waste[11][12].
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be under the control of the laboratory personnel and near the point of generation[12].
-
The SAA must have secondary containment (such as a larger tub or bin) to contain any potential leaks[11].
Step 2.5: Arranging for Disposal
-
Once the container is full or you have finished the project generating the waste, contact your institution's EHS office to schedule a pickup[10]. Follow their specific procedures for requesting collection.
Management of Associated Waste Streams
Disposal extends beyond the pure chemical to anything it has contaminated.
Contaminated Labware and Debris:
-
Items such as used gloves, weigh paper, and paper towels contaminated with 6-(4-t-Butylphenyl)-6-oxohexanoic acid must be disposed of as solid hazardous waste.
-
Collect these items in a separate, clearly labeled, plastic-lined container or bag for solid chemical waste. Do not dispose of them in the regular trash[13].
Empty Reagent Containers:
-
An "empty" container may still contain hazardous residue.
-
To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[8].
-
Crucially, the first rinseate is considered hazardous waste and must be collected in a designated container for liquid organic waste[11]. Subsequent rinseates may be permissible for drain disposal, but you must consult your local EHS guidelines[11].
Spill Management: In the event of a small spill:
-
Ensure the area is well-ventilated and restrict access[6].
-
Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth[6]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container[6].
-
Decontaminate the spill surface with soap and water, and collect the cleaning materials for disposal as hazardous waste.
On-Site Treatment (Neutralization): A Limited and Cautious Approach
While regulations may permit the on-site neutralization of corrosive wastes without a specific treatment permit, this practice is generally intended for simple inorganic acids and bases[14]. For a complex organic molecule like 6-(4-t-Butylphenyl)-6-oxohexanoic acid, neutralization only addresses the corrosivity (the -COOH group) and does not eliminate the potential environmental hazards of the organic structure itself.
This procedure should ONLY be considered for very small quantities (<100 mL) of a dilute solution (<5%) and ONLY with prior, explicit approval from your institution's EHS department.
Hypothetical Neutralization Protocol:
-
Work in a Fume Hood: Perform all steps in a chemical fume hood while wearing full PPE[14].
-
Dilute: Slowly add the dilute acidic solution to a large volume of cold water (at least a 1:10 ratio) in a beaker placed in an ice bath to manage heat generation[6][14].
-
Neutralize: While stirring continuously, slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate. Add the base portion-wise to control the effervescence (CO2 release).
-
Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH test strips.
-
Final Adjustment: Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 9.0, as specified by local regulations[14][15].
-
Disposal: If and only if approved by EHS, the neutralized solution may be poured down a laboratory sink with a copious amount of running water (at least a 20-fold excess)[14].
Data Summary
| Parameter | Information |
| Chemical Name | 6-(4-t-Butylphenyl)-6-oxohexanoic acid |
| CAS Number | Not readily available. Treat as a new chemical entity. |
| Chemical Class | Non-halogenated, solid organic acid |
| Key Hazards | Causes serious eye and skin irritation. May cause respiratory irritation.[1][2][3][4] |
| Required PPE | Safety goggles, nitrile gloves, lab coat.[3][6] |
| Primary Disposal Method | Collection as hazardous chemical waste via institutional EHS.[1][16] |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand).[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of waste streams containing 6-(4-t-Butylphenyl)-6-oxohexanoic acid.
Caption: Decision workflow for the disposal of 6-(4-t-Butylphenyl)-6-oxohexanoic acid waste.
References
- 6 - SAFETY DATA SHEET. (n.d.).
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- 6-oxohexanoic acid - Safety Data Sheet. (2025, July 5). ChemicalBook.
- Safety Data Sheet - (S)-2-Amino-6-(tert-butoxy)-6-oxohexanoic acid. (2025, November 6). ChemScene.
- Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
- SAFETY DATA SHEET - 4-tert-Butylphenol. (2025, December 18). Fisher Scientific.
- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
- Hazardous Waste and Disposal. (n.d.). American Chemical Society.
- Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- Safety Data Sheet - (5S)-5-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid. (n.d.). Enamine.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- SAFETY DATA SHEET - 5-Oxohexanoic Acid. (n.d.). TCI Chemicals.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- EPA Hazardous Waste Regulations. (n.d.). Study.com.
- What are Federal and State Hazardous Waste Regulations? (2022, April 19).
- SAFETY DATA SHEET. (2025, December 28). Sigma-Aldrich.
- Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22).
- The NIH Drain Discharge Guide. (2025, December).
- Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
- Part G: Chemical Disposal Procedures. (2019, February 15). University of Wisconsin-La Crosse.
- FACT SHEET: Hazardous Waste Disposal. (2023, June 27). Tulane University.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. oehs.tulane.edu [oehs.tulane.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. nswai.org [nswai.org]
- 13. uwlax.edu [uwlax.edu]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 16. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-(4-t-Butylphenyl)-6-oxohexanoic acid
Executive Summary & Immediate Action Plan
6-(4-t-Butylphenyl)-6-oxohexanoic acid is an organic intermediate characterized by a lipophilic tert-butylphenyl tail and a polar carboxylic acid head. While specific toxicological data for this exact isomer is often proprietary, structural activity relationship (SAR) analysis mandates handling it as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant .
Immediate PPE Requirements:
-
Hands: Nitrile gloves (Minimum 0.11 mm thickness). Do NOT use Latex.
-
Eyes: Chemical splash goggles (ANSI Z87.1) during powder handling; Safety glasses with side shields for closed-vessel reactions.
-
Respiratory: All open-container operations must occur within a certified chemical fume hood.
-
Body: Standard cotton/poly lab coat; closed-toe shoes.
Risk Assessment & Hazard Identification (SAR Analysis)
As a Senior Scientist, I apply "Read-Across" logic when specific SDS data is sparse. We analyze the molecule's functional groups to predict hazards.
| Functional Group | Associated Hazard | GHS Classification (Predicted) |
| Carboxylic Acid | pH-driven tissue irritation; Corrosive to mucous membranes if inhaled as dust. | H315: Causes skin irritation.H319: Causes serious eye irritation.[1][2] |
| Aromatic Ketone | Potential photosensitization (rare but possible); Organic solvent solubility. | H335: May cause respiratory irritation.[1][2] |
| t-Butyl Phenyl | Lipophilicity increases skin permeation rates compared to simple aliphatic acids. | P280: Wear protective gloves/eye protection.[1][3][4][5] |
Critical Insight: The lipophilic tail (t-butyl phenyl) makes this compound more likely to penetrate the stratum corneum than simple adipic acid derivatives. Therefore, skin contact time must be minimized , and immediate washing is critical upon exposure.
The PPE Matrix: Material Science Justification
Do not simply "wear gloves." Select the right gloves based on permeation kinetics.
Hand Protection[1][5][6][7][8][9]
-
Primary Material: Nitrile Rubber (NBR) .
-
Justification: NBR offers excellent resistance to organic acids and weak ketones. Latex is permeable to many lipophilic organic compounds and should be avoided.
-
Protocol:
-
Dry Solid: Single nitrile glove (4-5 mil / 0.11 mm).
-
In Solution (DCM, Ethyl Acetate):Double gloving is required. The solvent acts as a carrier, dragging the solute through the glove material.
-
Glove Change Frequency: Every 60 minutes or immediately upon splash.
-
Eye & Face Protection[4][5]
-
Standard Operation: Safety glasses with side shields.[1][5][6]
-
Powder Weighing: Chemical Splash Goggles. Fine organic acid dust is hygroscopic; upon contact with the eye's moisture, it creates a localized acidic environment (pH < 4), causing immediate stinging and potential corneal hazing.
Respiratory Protection[5][10]
-
Engineering Control (Primary): Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE (Secondary): If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against potential volatile degradation products.
Operational Protocol: Step-by-Step Handling
This workflow ensures data integrity (preventing cross-contamination) and operator safety.[5]
Phase 1: Weighing & Transfer (High Risk: Dust Generation)
-
Static Control: Organic powders are prone to static charge. Use an ionizing gun or anti-static weigh boat to prevent "flying powder."
-
Draft Shield: Ensure the analytical balance draft shield is closed during measurement to prevent fume hood turbulence from dispersing the powder.
-
Transfer: Dissolve the solid inside the hood before moving it to the benchtop (if necessary). Transport solids in closed, screw-top vials only.
Phase 2: Solubilization & Reaction
-
Solvent Choice: When dissolving in chlorinated solvents (e.g., Dichloromethane), assume the glove breakthrough time is <5 minutes. Use Tongs or double gloves.
-
Temperature: If heating is required, use a reflux condenser. Never heat open vessels of organic acids.
Phase 3: Decontamination
-
Surface Wipe: Wipe the balance area with a 10% Sodium Bicarbonate solution (neutralizer) followed by water.
-
Doffing: Remove gloves by turning them inside out to trap residues. Wash hands with soap and water for 20 seconds.
Visualization: Safe Handling Workflow
The following diagram illustrates the "Go/No-Go" decision process for handling this compound.
Caption: Operational logic flow ensuring engineering controls are verified before chemical exposure occurs.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep (generates dust). Cover with wet paper towels (water-dampened) to suppress dust, then wipe up.
-
Liquid Spill: Absorb with vermiculite or chem-pads.
-
Neutralization: Clean surface with weak base (1-5% Sodium Bicarbonate).
Waste Disposal
Segregate waste streams to prevent incompatible reactions.
| Waste Type | Container Label | Notes |
| Solid Waste | Hazardous Waste: Solid Organic | Contaminated weigh boats, paper towels, gloves. |
| Liquid Waste | Hazardous Waste: Organic Acid | Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (exotherm risk). |
| Sharps | Chemically Contaminated Sharps | Needles/syringes used for transfer. |
References
-
PubChem. (n.d.). 6-(Tert-butoxy)-6-oxohexanoic acid (Analogous Structure Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
GlobalChemMall. (n.d.). 6-(4-tert-butylphenyl)-6-oxohexanoic acid Product Listing. Retrieved from [Link]
(Note: Due to the specific nature of this intermediate, safety protocols are derived from standard GHS classifications for aromatic keto-acids and analogous structures found in the PubChem database.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
